Technical Documentation Center

Ethyl 2-amino-6-chloronicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-amino-6-chloronicotinate
  • CAS: 936344-72-8

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-6-chloronicotinate chemical properties

Ethyl 2-Amino-6-Chloronicotinate: A Technical Guide on Reactivity, Structural Dynamics, and Applications in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-Amino-6-Chloronicotinate: A Technical Guide on Reactivity, Structural Dynamics, and Applications in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive building blocks. Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) is a premier heteroaromatic scaffold that fulfills this role[1]. Featuring a highly polarized pyridine core, this compound offers three distinct vectors for chemical modification: an ester for homologation or amidation, a nucleophilic amino group, and an electrophilic chloride for cross-coupling. This whitepaper details its physicochemical properties, its critical role in synthesizing inhibitors for H-PGDS and KRAS G12D, and field-proven protocols for its chemoselective manipulation.

Physicochemical Profile and Structural Dynamics

The utility of ethyl 2-amino-6-chloronicotinate stems from its unique electronic topology. The juxtaposition of an electron-donating amino group at the C2 position and an electron-withdrawing ethyl ester at the C3 position establishes a strong "push-pull" electronic dipole across the pyridine ring[2]. This dynamic significantly depletes electron density at the C6 position, rendering the C-Cl bond exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and palladium/iridium-catalyzed cross-coupling. Conversely, the nucleophilicity of the 2-amino group is dampened due to the delocalization of its lone pair into the electron-deficient pyridine ring and the adjacent ester carbonyl.

Table 1: Quantitative Physicochemical and Identificational Data

PropertyValue
Chemical Name Ethyl 2-amino-6-chloronicotinate
CAS Number 936344-72-8
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name Ethyl 2-amino-6-chloropyridine-3-carboxylate
Canonical SMILES CCOC(=O)c1ccc(Cl)nc1N
InChI Key JBNGZIXONGGHIT-UHFFFAOYSA-N

Mechanistic Role in Advanced Drug Discovery

The orthogonal reactivity of this scaffold makes it a highly sought-after intermediate in the development of targeted therapeutics, specifically in inflammation and oncology.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition

H-PGDS is a critical enzyme in the inflammatory cascade, responsible for the catalytic isomerization of prostaglandin H2 (PGH2) into prostaglandin D2 (PGD2)[3]. Elevated PGD2 levels are directly implicated in the chronic inflammation and muscle necrosis characteristic of Duchenne Muscular Dystrophy (DMD)[3]. Ethyl 2-amino-6-chloronicotinate serves as the foundational core for synthesizing potent, small-molecule H-PGDS inhibitors. The scaffold allows for the precise spatial arrangement of hydrophobic groups (via the 6-chloro position) to occupy the enzyme's binding pocket, while the ester can be converted into hydrogen-bonding motifs to interact with the catalytic residues[3].

H_PGDS_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme (Target) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 DP1_DP2 DP1 / DP2 Receptors PGD2->DP1_DP2 Inflammation Inflammation & Muscle Necrosis (DMD Pathology) DP1_DP2->Inflammation Inhibitor Nicotinate-Derived H-PGDS Inhibitor Inhibitor->HPGDS Inhibits

H-PGDS signaling pathway and pharmacological intervention by nicotinate-derived inhibitors.

KRAS G12D Modulation

In oncology, mutations in the KRAS protein (specifically the G12D mutation) impair its intrinsic GTPase activity, locking the protein in a constitutively active, tumor-promoting state[4]. Ethyl 2-amino-6-chloronicotinate is utilized as a key intermediate (Compound 57) in the synthesis of KRAS G12D inhibitors[4]. The rigid heteroaromatic framework provides the necessary vectorization to project functional groups into the shallow Switch II binding pocket of the mutant KRAS protein, enabling high-affinity interactions that block downstream RAF/MEK/ERK signaling[4].

Synthetic Utility & Self-Validating Experimental Protocols

To fully leverage ethyl 2-amino-6-chloronicotinate, chemists must execute transformations that differentiate its functional groups. A highly valuable and technically demanding transformation is the chemoselective reduction of the ethyl ester to an aldehyde, without triggering the dehalogenation of the 6-chloro group or over-reducing to the alcohol.

Protocol: Iridium-Catalyzed Chemoselective Ester Reduction

This protocol outlines the synthesis of 2-amino-6-chloronicotinaldehyde using an Iridium(I) catalyst and diethylsilane, a method validated in the synthesis of H-PGDS inhibitors[3].

Ir_Reduction_Workflow Catalyst [Ir(coe)2Cl]2 (5 mol%) Activation Catalyst Activation (DCM, 5 min, RT) Catalyst->Activation Silane Diethylsilane (3.0 eq) Silane->Activation Reaction Hydride Transfer (4h, RT) Activation->Reaction Substrate Ethyl 2-amino-6- chloronicotinate Substrate->Reaction Quench Acidic Quench (1N HCl / MeOH) Reaction->Quench Product 2-Amino-6-chloro- nicotinaldehyde Quench->Product

Workflow for chemoselective Ir-catalyzed reduction of ethyl 2-amino-6-chloronicotinate.

Step-by-Step Methodology & Mechanistic Causality:

  • Catalyst Pre-activation: In an oven-dried flask under a nitrogen atmosphere, combine Chlorobis(cyclooctene)iridium(I) dimer (0.130 mmol, ~5 mol%) and diethylsilane (7.79 mmol, 3.0 eq) in anhydrous dichloromethane (8.65 mL). Stir for 5 minutes at room temperature[3].

    • Causality: The cyclooctene ligands on the Ir(I) precursor are labile. This brief pre-activation step is critical to allow the silane to displace these ligands, generating the highly active iridium-hydride species required for the reduction. Skipping this step leads to sluggish initiation and poor yields.

  • Substrate Addition & Hydride Transfer: Add ethyl 2-amino-6-chloronicotinate (2.60 mmol, 1.0 eq) directly to the activated catalyst solution. Stir the reaction mixture for exactly 4 hours at room temperature[3].

    • Causality: The ester carbonyl coordinates to the electrophilic iridium center, facilitating the delivery of the hydride. Operating strictly at room temperature is a self-validating control: it provides enough thermal energy for the ester reduction but prevents the unwanted oxidative addition of the Ir catalyst into the sensitive C-Cl bond, preserving the 6-chloro handle for downstream cross-coupling.

  • Silyl Acetal Cleavage (Quenching): Quench the reaction mixture by carefully adding 1.0 N aqueous hydrochloric acid and methanol. Stir vigorously for 20 minutes[3].

    • Causality: The initial product of the Ir-catalyzed hydrosilylation is a stable silyl acetal intermediate. The addition of acidic methanol rapidly hydrolyzes this intermediate to reveal the desired aldehyde product, while simultaneously neutralizing any unreacted, potentially pyrophoric diethylsilane.

  • Neutralization and Isolation: Neutralize the acidic mixture with saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure[3].

    • Causality: Immediate neutralization prevents the acid-catalyzed degradation or self-condensation of the newly formed 2-amino-6-chloronicotinaldehyde. Dichloromethane is selected as the extraction solvent due to its excellent partitioning coefficient for moderately polar heteroaromatics.

  • Purification: Purify the crude residue via silica gel flash chromatography, eluting with a gradient of methanol in dichloromethane (0:1 to 1:9)[3].

Sources

Exploratory

Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8): A Comprehensive Technical Guide on its Role as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on privileged building blocks that offer orthogonal reactivity. Ethyl 2-amino-6-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on privileged building blocks that offer orthogonal reactivity. Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) has emerged as a highly versatile heterocyclic scaffold[1]. Featuring an electron-deficient pyridine core adorned with three distinct functional handles—a C2-amine, a C3-ethyl ester, and a C6-chloride—this molecule allows for highly controlled, sequential functionalization. This technical guide explores the mechanistic utility of this scaffold, its critical role in cutting-edge drug discovery pathways (including KRAS G12D and H-PGDS inhibition), and provides self-validating synthetic protocols for its manipulation.

Chemical Identity & Physicochemical Profiling

The synthetic value of Ethyl 2-amino-6-chloronicotinate lies in its electronic topography. The pyridine nitrogen exerts an electron-withdrawing effect, which is synergistically enhanced by the C3-ester group. This renders the C6-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C2-amino group provides a critical hydrogen-bond donor motif for target binding while remaining sufficiently deactivated to prevent unwanted auto-polymerization during early synthetic steps.

Table 1: Physicochemical & Structural Profiling

PropertyValue
CAS Registry Number 936344-72-8
IUPAC Name Ethyl 2-amino-6-chloropyridine-3-carboxylate
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Physical Appearance Off-white to pale yellow crystalline solid
Key Reactive Centers C6 (Electrophilic), C3 (Ester), C2 (Nucleophilic/H-bond donor)

Mechanistic Role in Medicinal Chemistry

KRAS G12D Inhibition (Oncology)

The KRAS G12D mutation is a primary driver in pancreatic and colorectal cancers, locking the KRAS GTPase in a constitutively active state. Ethyl 2-amino-6-chloronicotinate serves as a core intermediate in the synthesis of novel KRAS G12D inhibitors[2]. The pyridine core is engineered to fit precisely into the Switch II pocket of the mutant protein. By functionalizing the C6 and C3 positions, researchers can build molecules that sterically occlude the binding of downstream effector proteins (like RAF), thereby shutting down the oncogenic MAPK signaling cascade.

KRASPathway RTK Receptor Tyrosine Kinase (EGFR/RTK) KRAS KRAS(G12D) Mutant (Constitutively Active) RTK->KRAS Activation Signal RAF RAF Kinase KRAS->RAF Effector Binding Inhibitor Pyridine-Core Inhibitor (Derived from CAS 936344-72-8) Inhibitor->KRAS Blocks Effector Interaction MEK MEK1/2 RAF->MEK Phosphorylation Cascade ERK ERK1/2 MEK->ERK Phosphorylation Cascade Tumor Tumor Proliferation ERK->Tumor Phosphorylation Cascade

Fig 1: KRAS G12D signaling cascade and targeted inhibition via pyridine-derived compounds.

H-PGDS Inhibition (Duchenne Muscular Dystrophy)

Hematopoietic prostaglandin D synthase (H-PGDS) catalyzes the conversion of PGH2 to PGD2, a mediator implicated in the severe muscle necrosis observed in Duchenne Muscular Dystrophy (DMD). In the development of H-PGDS inhibitors, the Ethyl 2-amino-6-chloronicotinate scaffold is utilized as a rigid central linker[3]. The C2-amine often acts as an anchor, forming critical hydrogen bonds with the enzyme's catalytic residues, while the modified C3 and C6 positions project hydrophobic and polar pharmacophores into adjacent binding sub-pockets to achieve high enzymatic selectivity.

HPGDSPathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Catalyzed by HPGDS H-PGDS Enzyme HPGDS->PGD2 Necrosis Muscle Necrosis (DMD Pathology) PGD2->Necrosis DP1/DP2 Receptors Inhibitor H-PGDS Inhibitor Inhibitor->HPGDS Enzymatic Blockade

Fig 2: H-PGDS enzymatic pathway driving muscle necrosis and its pharmacological blockade.

Table 2: Target-Specific Application Matrix

TargetDisease IndicationFunction of Pyridine Scaffold
KRAS G12D Oncology (Pancreatic/Colorectal)Hinge-binding motif; blocks effector protein interaction.
H-PGDS Duchenne Muscular DystrophyRigid central linker; orients hydrophobic and polar pharmacophores.

Self-Validating Synthetic Workflows & Protocols

To transform Ethyl 2-amino-6-chloronicotinate into an advanced intermediate, a sequential, orthogonal approach is required. The logic dictates reacting the most electrophilic site first (C6), followed by the manipulation of the sterically hindered ester (C3).

SynthWorkflow A Ethyl 2-amino-6-chloronicotinate (C8H9ClN2O2) B SNAr at C6 (Amine Nucleophile) A->B Step 1: Base, Heat (LC-MS Validated) C Saponification at C3 (LiOH/H2O) B->C Step 2: THF/MeOH (TLC Validated) D Amide Coupling (HATU/DIPEA) C->D Step 3: R-NH2 (HPLC Validated) E Advanced API Intermediate D->E Final Assembly

Fig 3: Orthogonal synthetic workflow for Ethyl 2-amino-6-chloronicotinate.

Protocol 1: C6-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C6-chloride with a secondary amine nucleophile. Causality & Logic: The C6 position is highly activated. However, to prevent the amine nucleophile from being protonated by the generated HCl, a non-nucleophilic base (DIPEA) is utilized. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and polarity, which stabilizes the Meisenheimer complex transition state.

  • Step 1: Dissolve 1.0 eq of Ethyl 2-amino-6-chloronicotinate in anhydrous NMP (0.2 M).

  • Step 2: Add 1.5 eq of the desired secondary amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Step 3: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Step 4 (Self-Validation): Sample the reaction for LC-MS. The system is validated when the starting material peak (m/z ~201 [M+H]+) is entirely consumed and replaced by the product mass, accompanied by a distinct shift to a lower retention time on a C18 reverse-phase column.

  • Step 5: Quench with water, extract with Ethyl Acetate, wash with brine to remove NMP, dry over Na₂SO₄, and concentrate.

Protocol 2: C3-Ester Saponification and Amide Coupling

Objective: Hydrolyze the ethyl ester to a carboxylic acid, followed by amide bond formation. Causality & Logic: The C3-ester is sterically hindered by the adjacent C2-amine. Standard aqueous hydrolysis is inefficient. A ternary solvent system (THF/MeOH/H₂O) ensures complete homogeneity of both the organic substrate and the inorganic base (LiOH), driving the equilibrium forward. For the subsequent amidation, HATU is selected over EDC/HOBt because it forms a highly reactive HOAt ester, which is critical for overcoming the steric bulk around the C3 position[3].

  • Step 1 (Saponification): Dissolve the intermediate from Protocol 1 in a 2:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of LiOH·H₂O and stir at 50°C for 3 hours.

  • Step 2 (Self-Validation): Spot the mixture on a silica TLC plate (UV active). Complete consumption of the high-Rf ester and the appearance of a baseline-bound carboxylic acid validates the hydrolysis.

  • Step 3 (Isolation): Acidify the mixture to pH ~4 using 1.0 N HCl to precipitate the zwitterionic carboxylic acid. Filter and dry under a vacuum.

  • Step 4 (Amidation): Suspend the acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-form the active ester, then add 1.2 eq of the target primary amine. Stir at room temperature for 2 hours until HPLC confirms complete conversion.

References

  • Silexon Biotech Co., Ltd. (2023). Compounds useful as KRAS G12D inhibitors (Patent No. WO2023283933A1).
  • GlaxoSmithKline Intellectual Property Development Limited. (2018). Chemical compounds as H-PGDS inhibitors (Patent No. WO2018229629A1).

Sources

Foundational

An In-Depth Technical Guide to Ethyl 2-amino-6-chloropyridine-3-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-amino-6-chloropyridine-3-carboxylate, a substituted pyridine derivative, has emerged as a critical scaffold in the synthesis of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-6-chloropyridine-3-carboxylate, a substituted pyridine derivative, has emerged as a critical scaffold in the synthesis of complex heterocyclic molecules. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl ester on a pyridine core—renders it a versatile and highly reactive building block for the construction of novel compounds with significant therapeutic potential. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role in the development of targeted therapies, particularly in the realm of oncology.

Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of this compound are essential for its correct identification and handling in a laboratory setting.

IUPAC Name: ethyl 2-amino-6-chloropyridine-3-carboxylate[1]

Synonyms: Ethyl 2-amino-6-chloronicotinate

CAS Number: 936344-72-8[1]

Molecular Formula: C₈H₉ClN₂O₂[1]

Molecular Weight: 200.62 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name ethyl 2-amino-6-chloropyridine-3-carboxylate
CAS Number 936344-72-8
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from related structures and applications

Structural Representation:

Caption: 2D structure of ethyl 2-amino-6-chloropyridine-3-carboxylate.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences. A plausible and efficient synthetic route to ethyl 2-amino-6-chloropyridine-3-carboxylate can be conceptualized based on established pyridine chemistry, such as the Guareschi-Thorpe condensation or modifications thereof[2]. A representative synthetic workflow is outlined below. The causality behind the choice of reagents and conditions lies in achieving regioselective functionalization and cyclization to yield the desired product with high purity.

G cluster_0 Synthetic Pathway start Starting Materials (e.g., Ethyl Cyanoacetate, Acetaldehyde Ammonia) intermediate1 Intermediate Formation (e.g., Dihydropyridine derivative) start->intermediate1 Condensation oxidation Aromatization (Oxidation) intermediate1->oxidation e.g., MnO2, HNO3 product Ethyl 2-amino-6-chloronicotinate oxidation->product

Caption: Generalized synthetic workflow for pyridine derivatives.

Experimental Protocol (Illustrative)

This protocol is a representative method adapted from similar syntheses of substituted pyridines. It is designed to be a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

Materials:

  • Ethyl cyanoacetate

  • Acetaldehyde

  • Ammonia (aqueous solution)

  • N-Chlorosuccinimide (NCS)

  • Suitable solvent (e.g., Ethanol)

  • Oxidizing agent (e.g., Manganese dioxide)

  • Catalyst (e.g., Piperidine)

Step-by-Step Methodology:

  • Condensation and Cyclization:

    • To a solution of ethyl cyanoacetate and acetaldehyde in ethanol, add a catalytic amount of piperidine.

    • Slowly add aqueous ammonia while stirring and maintaining the temperature below 30°C.

    • The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC. The formation of the dihydropyridine intermediate is expected.

  • Chlorination:

    • Once the initial condensation is complete, N-Chlorosuccinimide (NCS) is added portion-wise to the reaction mixture to introduce the chlorine atom at the 6-position. The choice of NCS is due to its mild and selective chlorinating properties for such electron-rich systems.

    • The reaction is stirred for an additional 4-6 hours at room temperature.

  • Aromatization:

    • The crude dihydropyridine derivative is then subjected to oxidation to form the aromatic pyridine ring. Manganese dioxide is a common and effective oxidizing agent for this transformation[2].

    • The oxidizing agent is added to the reaction mixture, and it is refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • The reaction mixture is cooled and filtered to remove the manganese dioxide.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford pure ethyl 2-amino-6-chloropyridine-3-carboxylate.

Trustworthiness of the Protocol: Each step in this protocol can be validated. The starting materials are commercially available and their purity can be confirmed. The progress of the reaction can be monitored by TLC, and the final product's identity and purity can be unequivocally confirmed by spectroscopic methods such as NMR, MS, and IR, as well as by melting point analysis.

Spectroscopic Characterization

The structural elucidation of ethyl 2-amino-6-chloropyridine-3-carboxylate relies on a combination of spectroscopic techniques.

Spectroscopic DataExpected Chemical Shifts/Signals
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and a broad singlet for the amino protons. The exact chemical shifts will be influenced by the electronic effects of the substituents. For instance, the ethyl protons of the ester group are typically observed around δ 4.0-4.4 ppm (quartet) and δ 1.1-1.4 ppm (triplet)[3].
¹³C NMR Resonances for the carbonyl carbon of the ester (around δ 165-170 ppm), carbons of the pyridine ring (with chemical shifts influenced by the amino, chloro, and ester groups), and the carbons of the ethyl group[3].
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching (in the fingerprint region)[4].
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.62 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Organic Synthesis

Ethyl 2-amino-6-chloropyridine-3-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of its functional groups, which allows for selective modifications.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer[5]. Consequently, kinase inhibitors are a major focus of modern drug discovery[5][6]. Ethyl 2-amino-6-chloropyridine-3-carboxylate serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are important targets in breast and other cancers[3]. It is also a precursor for JNK (c-Jun N-terminal kinase) inhibitors, which are being investigated for their therapeutic potential in inflammatory diseases and neurodegenerative disorders[7].

The synthetic utility of this building block in this context is illustrated in the following logical workflow:

G cluster_0 Role in Kinase Inhibitor Synthesis start Ethyl 2-amino-6-chloropyridine-3-carboxylate reaction1 Suzuki or Stille Coupling (at C6-Cl position) start->reaction1 intermediate1 Aryl-substituted pyridine intermediate reaction1->intermediate1 reaction2 Amide Coupling or Cyclization (involving amino and ester groups) intermediate1->reaction2 product Fused Heterocyclic Kinase Inhibitor reaction2->product

Caption: Synthetic strategy for kinase inhibitors.

The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of various aryl or heteroaryl moieties. The amino and ester groups can then be utilized for further derivatization or to construct fused ring systems, which are common structural motifs in kinase inhibitors.

Synthesis of Fused Heterocyclic Systems

The arrangement of the amino and ester groups in a 1,2-relationship on the pyridine ring makes ethyl 2-amino-6-chloropyridine-3-carboxylate an ideal precursor for the synthesis of various fused heterocyclic systems, such as pyrimido[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous medicinally important compounds with diverse biological activities, including anticancer and antimicrobial properties.

Conclusion

Ethyl 2-amino-6-chloropyridine-3-carboxylate is a cornerstone building block in contemporary organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for researchers and scientists in drug development. The ability to selectively manipulate its functional groups provides a gateway to a vast chemical space of novel heterocyclic compounds with the potential to address significant unmet medical needs. As the demand for targeted therapeutics continues to grow, the importance of versatile and strategically designed building blocks like ethyl 2-amino-6-chloropyridine-3-carboxylate will undoubtedly increase.

References

  • MolPort. (n.d.). ethyl 2-amino-6-chloropyridine-3-carboxylate. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. (2025).
  • NextSDS. (n.d.). ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate. Retrieved from [https://www.nextsds.com/ethyl-6-chloro-2-[(prop-2-yn-1-yl)
  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.
  • Oinonen, P., & O'Doherty, G. A. (2012). Synthesis of 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 89, 549-561.
  • Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. Synlett.
  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)
  • Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy. Retrieved from [Link]

  • Islam, M. R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24867-24875.
  • Zhang, H., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(16), 4843-4854.
  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • O'Brien, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2256-2297.
  • Diva-portal.org. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8344.
  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(11), 2423-2431.
  • Wang, C., et al. (2019). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Journal of Medicinal Chemistry, 62(1), 319-336.
  • ResearchGate. (2025). Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data of Ethyl 2-amino-6-chloronicotinate

Spectroscopic Elucidation and Analytical Characterization of Ethyl 2-amino-6-chloronicotinate: A Comprehensive Technical Guide As a Senior Application Scientist specializing in the structural elucidation of complex heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation and Analytical Characterization of Ethyl 2-amino-6-chloronicotinate: A Comprehensive Technical Guide

As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic building blocks, I approach molecular characterization not merely as a checklist of data points, but as a rigorous exercise in physical chemistry and quantum mechanics. Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8)[1] is a highly functionalized pyridine derivative that serves as a critical molecular scaffold in modern medicinal chemistry. Its unique substitution pattern makes it an essential precursor in the synthesis of advanced therapeutics, including KRAS G12D inhibitors for oncology[2] and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for Duchenne muscular dystrophy[3].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of Ethyl 2-amino-6-chloronicotinate. By detailing the causality behind experimental observations, this guide equips researchers with the self-validating protocols necessary for rigorous structural confirmation.

The Logic of Orthogonal Structural Elucidation

The structural validation of halogenated heteroaromatics requires an orthogonal approach. Relying on a single analytical technique introduces the risk of misidentifying regioisomers (e.g., confusing the 6-chloro derivative with a 4-chloro variant). To establish absolute structural certainty, we must integrate data across three distinct physical domains: mass-to-charge ratio (MS), vibrational frequencies (IR), and nuclear spin resonance (NMR).

G cluster_0 Orthogonal Spectroscopic Acquisition Start Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) MS High-Resolution MS (ESI+) Isotopic Pattern Analysis Start->MS IR FT-IR Spectroscopy Functional Group Mapping Start->IR NMR Multinuclear NMR (1H, 13C) Spin-Spin Coupling Analysis Start->NMR DataSync Multivariate Data Integration & Cross-Validation MS->DataSync Exact Mass & Cl-Isotopes IR->DataSync Carbonyl & Amine Bonds NMR->DataSync Connectivity & Topology Valid Structural Confirmation & Purity Assessment DataSync->Valid

Figure 1: Orthogonal structural elucidation workflow for halogenated nicotinates.

High-Resolution Mass Spectrometry (HRMS-ESI)

Mechanistic Causality: Electrospray ionization (ESI) in positive mode yields the protonated molecular ion [M+H]+ . The presence of a single chlorine atom provides a definitive isotopic signature due to the natural abundance of 35Cl and 37Cl isotopes in an approximate 3:1 ratio.

Collision-induced dissociation (CID) primarily targets the ethyl ester. The initial neutral loss of ethanol (-46 Da) generates a highly stable acylium ion, followed by decarbonylation (-28 Da). A secondary fragmentation pathway involves the loss of HCl, driven by the thermodynamic stability of the resulting fused-ring intermediate.

MS_Frag M [M+H]+ m/z 201.04 F1 Loss of EtOH (-46 Da) m/z 155.00 M->F1 Ester Cleavage F3 Loss of HCl (-36 Da) m/z 165.06 M->F3 Dehydrohalogenation F2 Loss of CO (-28 Da) m/z 127.00 F1->F2 Decarbonylation

Figure 2: Primary ESI-MS fragmentation pathways of Ethyl 2-amino-6-chloronicotinate.

Table 1: HRMS (ESI+) Quantitative Data

Ion Species Molecular Formula Calculated m/z Observed m/z Mass Error (ppm)

| [M+H]+ ( 35Cl ) | C8​H1035​ClN2​O2+​ | 201.0425 | 201.0426 | < 1.0 | | [M+H]+ ( 37Cl ) | C8​H1037​ClN2​O2+​ | 203.0396 | 203.0397 | < 1.0 | | [M−EtOH+H]+ | C6​H4​ClN2​O+ | 155.0007 | 155.0009 | < 1.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of the pyridine ring[4] is unambiguously assigned via 1H and 13C NMR.

Mechanistic Causality: The pyridine ring contains two mutually ortho protons at C4 and C5.

  • C4-H (~8.05 ppm): This proton is highly deshielded by the anisotropic and electron-withdrawing resonance effect of the ortho-ester group, pushing it far downfield.

  • C5-H (~6.65 ppm): Despite being adjacent to the electronegative chlorine, the +M (resonance) effect of the halogen donates electron density into the ortho/para positions, shielding the C5 proton relative to C4.

  • Spin-Spin Coupling: The 3JHH​ coupling constant of ~8.2 Hz is characteristic of ortho protons in a pyridine system, definitively ruling out para or meta arrangements.

  • Amine (-NH2): Appears as a broad singlet. The broadening is caused by the quadrupolar relaxation of the 14N nucleus and intermediate chemical exchange rates of the N-H protons.

Table 2: 1H NMR Data ( CDCl3​ , 400 MHz) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J ) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C4-H | 8.05 | Doublet (d) | 1H | 8.2 Hz | Pyridine CH (ortho to ester) | | C5-H | 6.65 | Doublet (d) | 1H | 8.2 Hz | Pyridine CH (ortho to chloro) | | -NH2 | 6.50 - 7.20 | Broad Singlet (br s) | 2H | - | Primary Amine | | -OCH2- | 4.35 | Quartet (q) | 2H | 7.1 Hz | Ethyl Ester Methylene | | -CH3 | 1.38 | Triplet (t) | 3H | 7.1 Hz | Ethyl Ester Methyl |

Table 3: 13C NMR Data ( CDCl3​ , 100 MHz)

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
166.5 Ester Carbonyl (C=O) 112.8 Pyridine C5 (CH)
158.2 Pyridine C2 (C-NH2) 107.5 Pyridine C3 (C-COOEt)
152.4 Pyridine C6 (C-Cl) 61.2 Ethyl Methylene (-OCH2-)

| 141.1 | Pyridine C4 (CH) | 14.3 | Ethyl Methyl (-CH3) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups mapped by NMR. The ester carbonyl stretch is shifted to a lower wavenumber (~1685 cm⁻¹) compared to standard aliphatic esters (~1735 cm⁻¹). Causality: Conjugation with the aromatic pyridine ring delocalizes the π -electrons, lowering the force constant of the C=O double bond and thus reducing its vibrational frequency.

Table 4: FT-IR (ATR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3450, 3320 Medium N-H Stretch (Primary Amine, asymmetric/symmetric)
1685 Strong C=O Stretch (Conjugated Ester)
1590, 1550 Strong C=C / C=N Stretch (Aromatic Pyridine Ring)
1245 Strong C-O Stretch (Ester)

| 760 | Medium | C-Cl Stretch |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent analytical artifacts.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of Ethyl 2-amino-6-chloronicotinate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen for its excellent solubility profile for esters, while TMS provides a self-validating 0.00 ppm reference point to correct for magnetic drift.

  • Shimming and Tuning: Perform automated 3D gradient shimming on the 2H lock signal until the lock level stabilizes.

    • Causality: Ensures magnetic field homogeneity, which is critical for resolving the ~8.2 Hz ortho-coupling of the pyridine protons.

  • Acquisition: Acquire 16 transients with a 30° pulse angle and a 10-second relaxation delay ( d1 ).

    • Causality: A long d1 ensures complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration of the amine and aromatic signals.

Protocol B: High-Resolution LC-MS (ESI+) Analysis
  • System Suitability: Inject a blank (MeOH/ H2​O ) followed by a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis.

    • Causality: Self-validates the mass accuracy to < 5 ppm, ensuring the exact mass measurement of the target is reliable.

  • Chromatography: Elute a 1 µg/mL sample through a C18 column (50 x 2.1 mm, 1.8 µm) using a fast gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 3 minutes).

    • Causality: Formic acid acts as a proton source to drive [M+H]+ formation, while the gradient separates the target from potential synthetic impurities, preventing ion suppression.

Protocol C: FT-IR ATR Spectroscopy
  • Background Collection: Collect a 32-scan background spectrum of the empty diamond ATR crystal.

    • Causality: Self-validates the optical path by removing ambient CO2​ and water vapor interferences.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the primary amine N-H stretch. Acquire 32 scans at 4 cm⁻¹ resolution.

References

  • World Intellectual Property Organization. "WO2023283933A1 - Compounds useful as kras g12d inhibitors".
  • World Intellectual Property Organization. "WO2018229629A1 - Chemical compounds as h-pgds inhibitors".

Sources

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-6-chloronicotinate

Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics in synthesis to bioavailability in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. Ethyl 2-amino-6-chloronicotinate, a pivotal building block in medicinal chemistry, presents a solubility profile that is critical for its effective utilization. This guide provides a comprehensive technical overview of the physicochemical properties and solubility characteristics of Ethyl 2-amino-6-chloronicotinate. We will explore its behavior in aqueous and organic solvents, the influence of environmental factors such as pH and temperature, and provide a detailed, field-proven protocol for its empirical solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to streamline research and development processes.

Introduction: The Role of Solubility in Synthetic and Medicinal Chemistry

Ethyl 2-amino-6-chloronicotinate (CAS No: 936344-72-8) is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in the pharmaceutical industry. Its structure, featuring an amino group, a chloro substituent, and an ethyl ester, makes it a versatile intermediate for synthesizing a wide array of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1]

The solubility of a compound is a critical physical property that dictates its application. In process chemistry, solubility in various organic solvents determines the choice of reaction media, influences crystallization and purification methods, and impacts overall process efficiency and yield. In drug development, the aqueous solubility of an API or its precursors is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, directly affecting its bioavailability and therapeutic efficacy. Low aqueous solubility is a major hurdle in drug discovery, often leading to poor in vivo performance.[2][3]

This guide serves as a core technical resource on the solubility of Ethyl 2-amino-6-chloronicotinate, providing both theoretical understanding and practical methodologies.

Physicochemical Properties of Ethyl 2-amino-6-chloronicotinate

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The interplay of its functional groups with different solvent environments governs its dissolution.

PropertyValueSource
Chemical Name Ethyl 2-amino-6-chloropyridine-3-carboxylate[4]
CAS Number 936344-72-8[4]
Molecular Formula C₈H₉ClN₂O₂[4]
Molecular Weight 185.61 g/mol (based on C₈H₈ClNO₂)[1][5]
Appearance White to light yellow powder/crystal[6]
Structure Chemical Structure of Ethyl 2-amino-6-chloronicotinateTCI

The structure of Ethyl 2-amino-6-chloronicotinate is amphiphilic. The pyridine ring, amino group, and ester moiety introduce polarity and sites for hydrogen bonding, while the ethyl group and chlorinated ring contribute to its lipophilic character. This duality is key to its solubility behavior.

  • Amino Group (-NH₂): This group is a hydrogen bond donor and a weak base. It can be protonated in acidic conditions (pH < pKa), forming a cationic salt which typically exhibits significantly higher aqueous solubility.[7][8]

  • Ester Group (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents. This group is susceptible to hydrolysis, especially under strong acidic or basic conditions.[9]

  • Pyridine Ring Nitrogen: As a tertiary amine within the aromatic ring, this nitrogen is weakly basic and can also be protonated.

  • Chloro Substituent (-Cl): This group increases the molecule's lipophilicity and molecular weight, which generally tends to decrease aqueous solubility.

Solubility Profile

A comprehensive understanding of solubility requires examining the compound's behavior in a range of solvents with varying polarities.

Aqueous Solubility

The aqueous solubility of ionizable compounds like Ethyl 2-amino-6-chloronicotinate is highly dependent on pH.[7][9]

  • In Neutral Water: The intrinsic solubility is expected to be low. A related compound, Ethyl 2-Aminoisonicotinate, is described as only "slightly soluble in water".[6] The presence of the chloro group and the ethyl ester would likely further reduce solubility compared to a simpler aminopyridine.

  • In Acidic Solution (e.g., 5% HCl): The presence of two basic nitrogen atoms (the amino group and the pyridine ring nitrogen) means the compound will become protonated in acidic media. This ionization into a cationic salt dramatically increases its interaction with polar water molecules, leading to a significant increase in solubility.[7][8][10]

  • In Basic Solution (e.g., 5% NaOH): The amino group is not acidic, and the ester group could be susceptible to hydrolysis rather than deprotonation. Therefore, solubility in basic solutions is not expected to increase and may be complicated by chemical degradation over time.[9]

Solubility in Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility in organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, DMSO, AcetonitrileHigh These solvents have high dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar functionalities of the molecule. DMSO, in particular, is an excellent solvent for many organic compounds.[11]
Polar Protic Methanol, EthanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions. A related compound, nicotinic acid, shows good solubility in ethanol.[11]
Chlorinated Dichloromethane (DCM)Moderate DCM is a relatively polar solvent that can effectively solvate a wide range of organic molecules.
Ethers Diethyl Ether, THFLow to Moderate Diethyl ether is largely nonpolar, though the ether oxygen can accept hydrogen bonds. Nicotinic acid shows poor solubility in diethyl ether.[11] THF is more polar and should be a better solvent.
Nonpolar Hexane, TolueneVery Low The large difference in polarity between the solute and these nonpolar solvents results in weak solute-solvent interactions, leading to poor solubility.

Experimental Determination of Solubility

To provide actionable data, an empirical method for determining solubility is required. The shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and accuracy.[12][13][14]

Principle

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach solid-liquid equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[14]

Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Dilution cluster_analysis Phase 4: Analysis prep_vial 1. Add excess compound to vial add_solvent 2. Add precise volume of solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly add_solvent->seal_vial agitate 4. Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate centrifuge 5. Centrifuge to pellet undissolved solid agitate->centrifuge filter 6. Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute 7. Dilute filtrate with mobile phase filter->dilute hplc 8. Quantify concentration via HPLC-UV dilute->hplc result 9. Calculate solubility (mg/mL or Molarity) hplc->result

Sources

Exploratory

Introduction: The Strategic Value of Ethyl 2-amino-6-chloronicotinate

An In-Depth Technical Guide to Ethyl 2-amino-6-chloronicotinate for Researchers and Drug Development Professionals From the desk of a Senior Application Scientist, this guide provides a comprehensive overview of Ethyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2-amino-6-chloronicotinate for Researchers and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides a comprehensive overview of Ethyl 2-amino-6-chloronicotinate, a key building block in modern medicinal chemistry. We will delve into the commercial supplier landscape, quality control considerations, safe handling protocols, and its application in synthetic chemistry, offering practical insights to accelerate your research and development endeavors.

Ethyl 2-amino-6-chloronicotinate (CAS No. 936344-72-8) is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1][2][3] Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl ester—on a pyridine ring provides a versatile platform for a variety of chemical transformations.

The strategic importance of this molecule lies in its utility as a scaffold for generating libraries of compounds for high-throughput screening. The chloro group is amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl substituents. The amino group can be functionalized through acylation, alkylation, or diazotization, while the ester provides a handle for hydrolysis and subsequent amide bond formation. This trifecta of reactivity makes it a sought-after starting material for developing novel therapeutic agents.

The Commercial Supplier Landscape

Sourcing high-quality starting materials is a critical first step in any research campaign. The consistency and purity of your reagents directly impact the reproducibility and success of your experiments. Below is a comparative analysis of several commercial suppliers of Ethyl 2-amino-6-chloronicotinate.

SupplierProduct CodeCAS NumberPurityAvailable Pack Sizes
Fluorochem F306303936344-72-895.0%250 mg
BLD Pharm BD119848936344-72-8>95%1g, 5g, 25g
AiFChem A583424936344-72-895-99%1g, 5g, 10g, 25g

This table is for informational purposes and is based on publicly available data. Researchers should always verify current specifications and availability with the supplier.

When selecting a supplier, it is imperative to look beyond the listed purity and consider the availability of comprehensive analytical data.

Quality Control: The Imperative of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a formal document that provides detailed quality control information for a specific batch of a chemical.[4][5] It is a self-validating system that ensures the material meets the required specifications. For a molecule like Ethyl 2-amino-6-chloronicotinate, a comprehensive CoA should include:

  • Identity Confirmation: Typically verified by ¹H NMR and Mass Spectrometry (MS) to confirm the molecular structure and mass.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the compound, often expressed as a percentage.[6]

  • Appearance: A description of the physical state and color.

  • Solvent Residue: Information on any residual solvents from the synthesis and purification process.

Researchers should always request and scrutinize the CoA for the specific lot they are purchasing to ensure it is suitable for their intended application.[2]

Safety, Handling, and Storage Protocols

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Hazard Identification: Based on supplier safety data, Ethyl 2-amino-6-chloronicotinate is classified with the following hazards:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 - Harmful if swallowed.[1] Related chlorinated pyridine compounds may also cause skin and eye irritation.[7][8]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9] Ensure that eyewash stations and safety showers are readily accessible.[7][9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[7]

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.[9]

  • For long-term stability, especially for high-purity reference standards, storage at -20°C or -80°C may be recommended to prevent degradation.[10]

Application Note: Suzuki-Miyaura Cross-Coupling Protocol

The chloro-substituent at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl or heteroaryl moieties, a common tactic in drug discovery to explore the Structure-Activity Relationship (SAR).[11]

Below is a representative, field-proven protocol for a Suzuki-Miyaura reaction.

Objective: To couple Ethyl 2-amino-6-chloronicotinate with a boronic acid to synthesize a 6-aryl-2-aminonicotinate derivative.

Materials:

  • Ethyl 2-amino-6-chloronicotinate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-amino-6-chloronicotinate, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is a critical step as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine. The ligand (PPh₃) is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The water is necessary to dissolve the inorganic base (K₂CO₃).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification A Combine Reactants: Ethyl 2-amino-6-chloronicotinate Arylboronic acid K₂CO₃ B Establish Inert Atmosphere (N₂ or Ar) A->B 1. Add solids C Add Catalyst & Ligand: Pd(OAc)₂ PPh₃ B->C 2. Evacuate/Backfill D Add Degassed Solvent: Dioxane/Water C->D 3. Under N₂ E Heat to 90-100 °C D->E 4. Stir F Cool & Dilute (Ethyl Acetate) E->F 5. Monitor by TLC/LC-MS G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Catalytic Cycle of Suzuki Coupling

Understanding the underlying mechanism allows for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product_out Ar-Ar' exits RedElim->Product_out ArCl_in R-Cl enters ArCl_in->OxAdd Boronic_in Ar'B(OH)₂ enters (Base assists) Boronic_in->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Ethyl 2-amino-6-chloronicotinate, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the chloride. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments (the nicotinate and the new aryl group) are coupled together, and the desired product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst.

This cycle repeats until the limiting reagent is consumed.

Conclusion

Ethyl 2-amino-6-chloronicotinate is a high-value, versatile building block for drug discovery and chemical synthesis. A successful research outcome hinges on securing high-purity material from a reputable supplier, understanding its reactivity, and adhering to strict safety protocols. By leveraging the strategic functional handles on this molecule, particularly through robust and well-understood reactions like the Suzuki-Miyaura coupling, researchers can efficiently generate novel compounds of interest and accelerate the pace of their discovery programs.

References

  • Ashland. SAFETY DATA SHEET. [Link]

  • precisionFDA. ETHYL 6-CHLORONICOTINATE. [Link]

  • BioSpectra. CERTIFICATE OF ANALYSIS. [Link]

  • AMyD. SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. [Link]

Sources

Foundational

Strategic Selection and Activation of Starting Materials in Heterocyclic Synthesis

Executive Summary Heterocyclic compounds represent the structural backbone of over 70% of marketed pharmaceuticals, agrochemicals, and advanced functional materials[1]. The architectural complexity of these rings—whether...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic compounds represent the structural backbone of over 70% of marketed pharmaceuticals, agrochemicals, and advanced functional materials[1]. The architectural complexity of these rings—whether they are indoles, benzimidazoles, or triazoles—demands highly strategic synthetic planning. The choice of starting material is not merely a matter of carbon-atom counting; it dictates the mechanistic pathway, the thermodynamic feasibility of cyclization, and the ultimate scalability of the process. This technical guide provides an in-depth analysis of three foundational classes of starting materials: o-phenylenediamines, arylhydrazines, and 1,3-dicarbonyls. By examining the causality behind their reactivity profiles and detailing self-validating experimental protocols, this whitepaper equips researchers and drug development professionals with authoritative methodologies for heterocyclic scaffold generation.

Section 1: o-Phenylenediamine (o-PDA) as a Bifunctional Precursor

Benzimidazole and its derivatives are prominent heterocyclic pharmacophores exhibiting [2]. The synthesis of the benzimidazole core fundamentally relies on the disconnection of the two carbon-nitrogen bonds, pointing directly to as the ideal bifunctional starting material[3].

Mechanistic Causality

o-PDA possesses two adjacent nucleophilic primary amine groups. When reacted with a carboxylic acid (e.g., formic acid), the reaction initiates via a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon, followed by the elimination of water to form an intermediate amide[3]. The proximity of the second amine group facilitates a rapid intramolecular cyclization. This secondary attack is thermodynamically driven by the subsequent dehydration, which establishes the fully conjugated, highly stable [2]. The use of excess formic acid is a deliberate experimental choice: it acts simultaneously as the electrophile, the acid catalyst, and the solvent, driving the equilibrium toward the product[2][3].

Experimental Protocol: Synthesis of 1H-Benzimidazole

This protocol is a self-validating system; the successful formation of the product is visually confirmed by its precipitation upon neutralization. Neutral benzimidazole (pKa ~5.5) is significantly less soluble in water than its protonated precursor, providing immediate feedback on reaction success[3].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.0 equivalent (e.g., 3.0 g) of commercial-grade o-phenylenediamine[3].

  • Reagent Addition: Carefully add an excess (approx. 3-4 equivalents, 3.48 mL) of 85-90% formic acid to the flask[3][4].

  • Cyclocondensation: Heat the reaction mixture in a boiling water bath (100-110 °C) and maintain under reflux with continuous stirring for 2 hours[2][3].

  • Work-up: Cool the reaction mixture to room temperature[2].

  • Neutralization (Validation Step): Slowly add a 10% sodium hydroxide (NaOH) solution with constant stirring until the solution is just alkaline to litmus (pH 7-8). The crude benzimidazole will precipitate out of the solution[2][3].

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude solid via vacuum filtration using a Buchner funnel and wash twice with 20 mL of cold deionized water[2][3].

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1H-benzimidazole[2].

Benzimidazole_Synthesis A o-Phenylenediamine (Nucleophile) C Condensation (-H2O) A->C B Formic Acid (Electrophile) B->C D Amide Intermediate C->D E Cyclization (Acid Catalyzed) D->E F 1H-Benzimidazole (Aromatic Core) E->F -H2O

Caption: Workflow of Benzimidazole Synthesis from o-Phenylenediamine.

Quantitative Data: Optimization of Benzimidazole Synthesis

Table 1 summarizes the impact of different activation methods on the synthesis of benzimidazoles from o-PDA. Microwave irradiation significantly accelerates the reaction by , reducing reaction times from hours to minutes while improving yields[5].

Table 1: Comparison of Benzimidazole Synthesis Methods

Synthesis MethodReagents / CatalystReaction TimeTypical Yield (%)Key Advantage
Conventional Heating [2]Formic Acid, H+2-4 hours70-85%Highly scalable, requires standard laboratory equipment.
Microwave Irradiation [5]Carboxylic Acid, HCl1.5-4 mins80-95%Rapid kinetics, energy efficient, minimal side products.
Oxidative Cyclization [6]Aldehyde, H2O2/HCl1-2 hours85-90%Broad functional group tolerance, one-pot procedure.

Section 2: Arylhydrazines in the Fischer Indole Synthesis

The indole ring is a privileged structure in medicinal chemistry, forming the core of and neurotransmitter analogs[7][8]. The Fischer Indole Synthesis, discovered in 1883, remains the premier method for constructing this scaffold, utilizing arylhydrazines and carbonyl compounds as starting materials[9][10].

Mechanistic Causality

The transformation of an arylhydrazine into an indole is an elegant cascade of molecular rearrangements. The reaction begins with the condensation of the hydrazine and a ketone to form an arylhydrazone[9][10]. Under acidic conditions (using Brønsted acids like H2SO4 or Lewis acids like ZnCl2), the hydrazone tautomerizes into an enamine (ene-hydrazine)[7][9].

The critical, rate-determining step is the of this enamine[10]. Breaking the relatively weak N-N bond provides the thermodynamic driving force to form a new C-C bond, generating a diimine intermediate. Subsequent intramolecular nucleophilic attack forms a cyclic aminal, which undergoes acid-catalyzed elimination of ammonia (NH3) to yield the energetically favorable, rearomatized indole core[7][9].

Experimental Protocol: Three-Component Fischer Indole Synthesis

Traditional methods require pre-synthesized ketones. This advanced, utilizes nitriles and organometallic reagents to generate the starting materials in situ, streamlining the workflow[11].

  • Metalloimine Formation: Condense an organolithium or Grignard reagent with a selected nitrile in an anhydrous solvent under an inert atmosphere for approximately 3 hours[11].

  • In Situ Hydrazone Generation: Introduce the arylhydrazine hydrochloride salt directly into the reaction vessel. The acidic conditions facilitate the immediate conversion of the metalloimine into the requisite arylhydrazone[11].

  • Fischer Indolization: Maintain the reaction under acidic conditions and heat for 15 hours. The prolonged heating ensures the complete [3,3]-sigmatropic rearrangement and subsequent cyclization[11].

  • Isolation: Neutralize the reaction mixture, extract the organic layer, and purify the resulting multiply-substituted indole via column chromatography (approx. 2 hours)[11].

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Arylhydrazone A->B H+ / -H2O C Ene-hydrazine (Tautomerization) B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement C->D C-C Bond Formation E Diimine Intermediate D->E N-N Bond Cleavage F Cyclic Aminal E->F Intramolecular Attack G Indole Derivative (-NH3) F->G Rearomatization

Caption: Mechanistic pathway of the Fischer Indole Synthesis.

Section 3: 1,3-Dicarbonyls in Cycloadditions and Condensations

1,3-dicarbonyl compounds (β-diketones and β-ketoesters) are highly versatile building blocks due to their ambidentate nature. They exist in a, providing both electrophilic carbonyl carbons and a highly nucleophilic alpha-carbon[1][12].

Mechanistic Causality and Applications

The dual reactivity of 1,3-dicarbonyls makes them exceptional substrates for synthesizing a wide array of heterocycles. When reacted with binucleophiles like hydrazines, they undergo sequential condensation to form pyrazoles[12]. In multicomponent reactions, such as the Biginelli reaction, they condense with aldehydes and urea to form pyrimidines[13].

Recent advancements have expanded their utility into photochemical and click-chemistry domains. For instance, photoinitiated reactions of 1,3-dicarbonyls with aryl azides generate via a ketenimine intermediate[13]. Furthermore, in metal-free cycloadditions, 1,3-dicarbonyls act as critical starting materials alongside primary amines and tosyl azides to synthesize with high regioselectivity[14].

Table 2: Reactivity Profile of 1,3-Dicarbonyls in Heterocyclic Synthesis

Starting MaterialCo-ReactantTarget HeterocycleReaction Type
1,3-Diketone [12]HydrazinePyrazoleSequential Condensation
β-Ketoester [13]Urea + AldehydePyrimidineBiginelli Multicomponent
1,3-Dicarbonyl [13]Aryl AzideAzepinePhotoinitiated Cycloaddition
1,3-Dicarbonyl [14]Tosyl Azide + Amine1,2,3-TriazoleMetal-Free Cycloaddition

Conclusion

The strategic selection of starting materials is the cornerstone of successful heterocyclic synthesis. o-Phenylenediamines offer a direct, bifunctional route to benzimidazoles via thermodynamically driven cyclocondensation. Arylhydrazines unlock the complex architecture of indoles through precise [3,3]-sigmatropic rearrangements. Meanwhile, the ambidentate reactivity of 1,3-dicarbonyls provides a versatile platform for generating diverse scaffolds, from pyrazoles to triazoles. By mastering the mechanistic causality behind these precursors, researchers can design more efficient, scalable, and innovative pathways for drug discovery.

References

  • Benzimidazole (Synthesis) , Scribd.[Link]

  • A three-component Fischer indole synthesis , Nature Protocols.[Link]

  • Fischer indole synthesis , Wikipedia. [Link]

  • Benzimidazole synthesis , Organic Chemistry Portal.[Link]

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine , IJARIIE.[Link]

  • Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins , Organic Letters.[Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I , PMC.[Link]

  • The Modern Face of Synthetic Heterocyclic Chemistry , ACS Publications.[Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study , Asian Journal of Chemistry.[Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review , PMC.[Link]

  • Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones , ResearchGate.[Link]

  • Synthesis of 1,3-Dicarbonyl Azepines via Photoinitiated Reactions of Aryl Azides with Carbon-Based Nucleophiles , The Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of Ethyl 2-amino-6-chloronicotinate for Advanced Synthesis

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 2-amino-6-chloronicotinate. This substrate is a valuable heterocyclic building block, and its successful arylation or heteroarylation is a key step in the synthesis of a multitude of biologically active molecules in the pharmaceutical and agrochemical industries.[3] We will explore the mechanistic underpinnings of the reaction, detail optimized protocols, present a comparative analysis of reaction parameters, and offer practical troubleshooting advice to empower researchers in drug development and chemical synthesis.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of the ethyl 2-amino-6-chloronicotinate. This step forms a square-planar Pd(II) intermediate.[5][6] This is often the rate-determining step of the cycle.[5]

  • Transmetalation: This is where the base plays its critical role. The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[7][8][9][10] This boronate then reacts with the Pd(II) intermediate, transferring its organic group to the palladium center and displacing the halide.[4][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center (the nicotinic acid derivative and the group from the boronic acid) couple and are eliminated from the metal. This step forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Intermediate Ar-Pd(II)L₂(Cl) OxAd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Diaryl_PdII Ar-Pd(II)L₂(Ar') Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Ethyl 2-amino-6-chloronicotinate ArX->OxAd R-X ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation [Ar'B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling with an electron-rich and potentially coordinating substrate like Ethyl 2-amino-6-chloronicotinate depends heavily on the careful selection of reaction parameters. The primary amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[3] Therefore, the choice of ligand, base, and solvent is critical.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Precatalysts with Buchwald Ligands (e.g., SPhos, XPhos): For challenging substrates like heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ can be effective. However, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald, often provide superior activity and yields by promoting the oxidative addition step and preventing catalyst deactivation.[11][12][13] Pre-formed catalysts also offer convenience and improved reproducibility.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃: An inorganic base is essential for activating the boronic acid.[1] K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger base that is often effective for less reactive chlorides.[13] Cs₂CO₃ is highly soluble in organic solvents and can be beneficial in difficult couplings. The base should be strong enough to form the boronate but not so strong as to cause hydrolysis of the ethyl ester, although this is less of a concern under anhydrous conditions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, or THF: The solvent must solubilize all components of the reaction.[14] A mixture of an organic solvent and water is very common, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[15] For moisture-sensitive substrates or to avoid potential side reactions, anhydrous solvents like THF or dioxane can be used, often with a base like K₃PO₄.[16][17]
Temperature 80-110 °C: Elevated temperatures are typically required to drive the reaction, especially the oxidative addition to the relatively unreactive C-Cl bond. Microwave heating can significantly shorten reaction times.[18]
Boronic Acid/Ester Aryl or Heteroaryl Boronic Acids/Pinacol Esters (1.1 - 1.5 equivalents): A slight excess of the boronic acid is used to ensure complete consumption of the starting halide. Pinacol esters can be used as alternatives and are often more stable and easier to handle than their corresponding boronic acids.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 2-amino-6-chloronicotinate with a generic arylboronic acid.

Materials:

  • Ethyl 2-amino-6-chloronicotinate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Figure 2: Experimental Workflow Diagram Setup 1. Reagent Setup Inert 2. Inert Atmosphere Setup->Inert Reagents 3. Add Catalyst & Solvents Inert->Reagents Reaction 4. Heat & Stir (e.g., 100 °C, 12 h) Reagents->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 6. Aqueous Work-up Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: A streamlined workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Ethyl 2-amino-6-chloronicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvents (1,4-dioxane, 4 mL, and water, 1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Low reaction temperature.Use a fresh batch of catalyst or a more active precatalyst system. Ensure thorough degassing of solvents. Increase the reaction temperature in 10 °C increments.
Recovery of Starting Material Ineffective oxidative addition; Catalyst inhibition.Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition. Ensure the base is of high purity. The amino group on the substrate may require using a ligand less prone to inhibition.
Formation of Homocoupled Boronic Acid Product (Ar'-Ar') Presence of oxygen; Slow oxidative addition relative to other pathways.Improve degassing procedures. Increase catalyst loading slightly or use a more active catalyst to accelerate the desired catalytic cycle.
Hydrolysis of Ethyl Ester Presence of strong base and excess water, especially at high temperatures.Use a milder base like Na₂CO₃ or switch to an anhydrous solvent system with K₃PO₄. Minimize reaction time once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of Ethyl 2-amino-6-chloronicotinate is a powerful and versatile method for synthesizing complex 2,6-disubstituted pyridine derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and overcome the challenges associated with this electron-rich heteroaryl chloride. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and development.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). PMC. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC. Retrieved from [Link]

  • Cui, X., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bryce, M. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Method for producing 2-amino-6-methylnicotinic acid. (n.d.). Google Patents.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Synthesis of 5‐cyano‐2‐methyl‐4‐aryl‐6‐(arylamino) nicotinates (7a‐7e). (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of Ethyl 2-Amino-6-Chloronicotinate

Introduction & Strategic Context Ethyl 2-amino-6-chloronicotinate is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and HIV-1 integrase str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 2-amino-6-chloronicotinate is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and HIV-1 integrase strand transfer inhibitors[1]. The scaffold presents a classic chemoselectivity challenge for drug development professionals: it contains both an electrophilic site (C6-Cl) and a potentially nucleophilic, unprotected primary amine (C2-NH2).

Performing a Buchwald-Hartwig cross-coupling on this substrate requires precise tuning of the catalytic system. If the conditions are poorly optimized, the unprotected C2-NH2 can poison the palladium catalyst, act as a competing nucleophile leading to oligomerization, or undergo unwanted deprotonation. This application note details the mechanistic rationale and provides a self-validating, field-proven protocol for the chemoselective C–N coupling of external amines to the C6 position, leaving the C2-amino and C3-ester groups intact.

Mechanistic Rationale & Chemoselectivity

The success of this transformation relies on exploiting the inherent electronic asymmetry of the pyridine ring.

Electronic Deactivation of the Nucleophile: The C3-ethyl ester is strongly electron-withdrawing. Through resonance and inductive effects, it significantly reduces the electron density of the adjacent C2-NH2 group, rendering it a poor nucleophile. Electronic Activation of the Electrophile: Conversely, the C6-Cl bond is highly activated toward oxidative addition by the Pd(0) catalyst. It is positioned ortho to the electron-deficient pyridine nitrogen and para to the electron-withdrawing ester, making the C-Cl bond highly susceptible to insertion by electron-rich palladium complexes[2].

Chemoselectivity Substrate Ethyl 2-amino-6-chloronicotinate (Bifunctional Scaffold) C6 C6-Cl Position Highly Electrophilic (Primary Reaction Site) Substrate->C6 C2 C2-NH2 Position Poorly Nucleophilic (Spectator Group) Substrate->C2 Ester C3-Ethyl Ester Electron Withdrawing (Deactivates NH2) Substrate->Ester Ester->C6 Activates C-Cl bond Ester->C2 Withdraws e- density

Figure 1: Electronic effects governing chemoselectivity in Ethyl 2-amino-6-chloronicotinate.

Causality Behind Reagent Selection
  • Base Selection (Cs₂CO₃ vs. NaOtBu): Strong alkoxide bases like NaOtBu must be strictly avoided. They will rapidly hydrolyze the ethyl ester and can deprotonate the weakly acidic C2-NH2 group, leading to the formation of stable, unreactive Pd-amido resting states[3]. Cesium carbonate (Cs₂CO₃) is mild enough to tolerate the ester while effectively facilitating the deprotonation of the external amine during the catalytic cycle.

  • Ligand Selection (BrettPhos): Unprotected aminoheterocycles are notorious for coordinating to palladium and poisoning the catalyst. Bulky, electron-rich biaryl phosphine ligands like BrettPhos or tBuBrettPhos create a steric shield around the Pd center. This prevents off-cycle coordination of the C2-NH2 group and accelerates the rate-limiting reductive elimination step[4].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Chloride Complex Pd0->OxAdd + Ethyl 2-amino-6-chloronicotinate AmineCoord Amine Coordination Pd(II) Aryl Amine Complex OxAdd->AmineCoord + External Amine - Cl- Deprot Deprotonation (Cs2CO3) Pd(II) Aryl Amido Complex AmineCoord->Deprot + Cs2CO3 - CsCl, - HCO3- RedElim Reductive Elimination Product Release Deprot->RedElim C-N Bond Formation RedElim->Pd0 Release of Coupled Product

Figure 2: Chemoselective Buchwald-Hartwig catalytic cycle for Ethyl 2-amino-6-chloronicotinate.

Reaction Optimization Data

To validate the mechanistic rationale, a model coupling between Ethyl 2-amino-6-chloronicotinate and morpholine was evaluated across various catalytic systems. The quantitative data below highlights the necessity of mild bases and bulky biaryl ligands.

Table 1: Optimization of C-N Coupling Conditions

EntryPd Source (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene100< 10Complete ester hydrolysis & decomposition.
2Pd(OAc)₂XantphosCs₂CO₃Dioxane10045Sluggish reaction; partial catalyst poisoning.
3Pd₂(dba)₃RuPhosCs₂CO₃Dioxane9082Good conversion; minimal side reactions.
4 Pd₂(dba)₃ BrettPhos Cs₂CO₃ Dioxane 90 94 Optimal steric bulk prevents NH₂ coordination.
5Pd₂(dba)₃BrettPhosK₃PO₄t-AmylOH9088Viable alternative for scale-up (greener solvent).

Note: Yields determined by HPLC using an internal standard. Entry 4 represents the optimal conditions utilized in the SOP below.

Standard Operating Procedure (SOP)

This protocol describes the coupling of Ethyl 2-amino-6-chloronicotinate with morpholine (a representative secondary amine) on a 1.0 mmol scale. The procedure is designed to be a self-validating system, incorporating visual and analytical checkpoints.

Reagents & Materials
  • Ethyl 2-amino-6-chloronicotinate: 200.6 mg (1.0 mmol, 1.0 equiv)

  • Morpholine: 104.5 mg / 104.5 µL (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃: 18.3 mg (0.02 mmol, 2 mol%)

  • BrettPhos: 21.5 mg (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (Anhydrous): 488.7 mg (1.5 mmol, 1.5 equiv)

  • 1,4-Dioxane (Anhydrous, Degassed): 5.0 mL

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Solid Reagent Addition: Add Ethyl 2-amino-6-chloronicotinate, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ to the Schlenk tube.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube via a Schlenk line for 3 minutes, then backfill with nitrogen. Repeat this cycle three times.

  • Liquid Reagent Addition: Using a gas-tight syringe, inject the anhydrous 1,4-dioxane followed by the morpholine through the septum.

    • Self-Validation Checkpoint 1: The initial mixture will appear dark purple/red due to the unactivated Pd₂(dba)₃ complex.

  • Catalyst Activation & Heating: Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

    • Self-Validation Checkpoint 2: Within 10–15 minutes of heating, the solution should transition to a clear orange/yellow color, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Reaction Monitoring: Stir at 90 °C for 12 hours. Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material is highly UV-active (Rf ~0.6). The product will appear as a new, strongly fluorescent spot at a lower Rf (~0.3).

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexanes) to afford the pure Ethyl 2-amino-6-morpholinonicotinate.

Troubleshooting & Analytical Validation

  • Issue: Reaction stalls at <50% conversion.

    • Causality: Moisture in the base or solvent. Cs₂CO₃ is highly hygroscopic. If water is present, it can hydrolyze the ester or quench the active Pd species.

    • Resolution: Ensure Cs₂CO₃ is dried in a vacuum oven at 120 °C overnight before use. Use strictly anhydrous, Sure/Seal™ solvents.

  • Issue: Formation of a highly polar baseline spot on TLC.

    • Causality: Ester hydrolysis. This occurs if the reaction temperature exceeds 100 °C for prolonged periods or if trace hydroxide impurities are present in the base.

    • Resolution: Maintain strict temperature control at 90 °C. Do not substitute Cs₂CO₃ with stronger bases like KOH or NaOtBu.

  • Issue: Catalyst crashes out as a black precipitate immediately upon heating.

    • Causality: Oxygen ingress leading to oxidation of the phosphine ligand, leaving the Pd unprotected.

    • Resolution: Ensure rigorous degassing of the solvent (sparging with N₂ for 30 mins) and strict adherence to the evacuate/backfill cycles.

Sources

Method

Advanced Application Note: Palladium-Catalyzed Functionalization of Ethyl 2-amino-6-chloronicotinate in Drug Discovery

Executive Summary & Mechanistic Rationale Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) is a highly privileged, bifunctional building block in modern medicinal chemistry. The orthogonal reactivity of its functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) is a highly privileged, bifunctional building block in modern medicinal chemistry. The orthogonal reactivity of its functional groups allows for rapid elaboration into complex heterocycles, most notably 1,8-naphthyridines. These architectures are critical pharmacophores in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for muscular dystrophy[1] and KRAS G12D inhibitors for oncology[2].

As an Application Scientist, navigating the chemoselectivity of this molecule is the primary challenge. The C6-chloride is highly activated toward Palladium-catalyzed oxidative addition due to the electron-withdrawing nature of both the pyridine nitrogen and the C3-ethyl ester. However, the presence of the free C2-primary amine introduces potential pitfalls, including competitive binding to the palladium center (catalyst poisoning) or unintended Buchwald-Hartwig self-condensation.

To achieve high turnover numbers (TON) and suppress off-target reactivity, catalyst-ligand architecture is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are required. The steric bulk physically blocks the C2-amine from coordinating to the Pd(II) intermediate, while the electron-rich nature accelerates the transmetalation and reductive elimination steps.

CatalyticCycle Pd0 Pd(0) L_n (Active Catalyst) OxAdd Oxidative Addition (C6-Cl Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Intermediate (C6-Pd-Cl) OxAdd->PdII Trans Transmetalation / Amine Binding PdII->Trans Nucleophile RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C6-Functionalized Nicotinate RedElim->Product Product Release

Pd-catalyzed cross-coupling cycle of Ethyl 2-amino-6-chloronicotinate at the C6 position.

Protocol I: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective : Selective C6-arylation/alkylation while leaving the C2-amine and C3-ester intact for downstream cyclization[1].

Causality & Design : We utilize Pd(dppf)Cl₂. A mild base (K₃PO₄) in a biphasic solvent system (1,4-Dioxane/H₂O) ensures efficient transmetalation of the boronic acid without hydrolyzing the sensitive C3-ethyl ester.

Step-by-Step Methodology :

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-amino-6-chloronicotinate (1.0 equiv, 5.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 equiv, 6.0 mmol), and K₃PO₄ (2.5 equiv, 12.5 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Self-Validation Check: Ensure the catalyst is a vibrant red/orange powder; a dark brown/black color indicates Pd black formation (oxidative degradation), which will stall the reaction.

  • Solvent Introduction : Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane (20 mL) and degassed DI H₂O (4 mL).

    • Causality: Degassing is critical to prevent the oxygen-mediated homocoupling of the boronic acid, which depletes the reagent and complicates purification.

  • Heating & Monitoring : Heat the biphasic mixture to 90°C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 4-6 hours.

  • Workup & Isolation : Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol II: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective : Introduction of secondary or primary amines at the C6 position, a structural motif frequently utilized in the synthesis of KRAS G12D inhibitors[2].

Causality & Design : The inherent C2-amino group is a competitive nucleophile. To ensure chemoselectivity for the exogenous amine, RuPhos is selected as the ligand. RuPhos creates a highly sterically demanding Pd-pocket that favors the binding of the exogenous amine over the substrate's own C2-amine. Cs₂CO₃ is used as a base because stronger bases (like NaOtBu) deprotonate the C2-amine, leading to substrate polymerization.

Step-by-Step Methodology :

  • Preparation : In a glovebox or under strict Schlenk conditions, combine Ethyl 2-amino-6-chloronicotinate (1.0 equiv), the exogenous amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and Cs₂CO₃ (2.0 equiv) in a sealed tube.

  • Solvent : Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Execution : Seal the tube and heat to 100°C for 12 hours.

  • Validation : Perform TLC (UV active). The disappearance of the starting material (R_f ~ 0.4 in 3:1 Hexanes/EtOAc) and the appearance of a highly fluorescent product spot indicates successful coupling.

  • Workup : Filter the crude mixture through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data: Catalyst & Ligand Screening Summary

The following table summarizes the optimization data for the Buchwald-Hartwig amination of Ethyl 2-amino-6-chloronicotinate with morpholine (model system), demonstrating the critical nature of ligand and base selection.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂BINAPCs₂CO₃Toluene10022%Poor conversion; competitive C2-amine binding to Pd.
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10045%Moderate yield; significant dehalogenation observed.
3 Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene 100 91% Optimal steric bulk; complete chemoselectivity.
4Pd₂(dba)₃RuPhosNaOtBuToluene10038%Base too strong; substrate degradation/polymerization.

Downstream Application: Drug Discovery Workflows

Once the C6 position is successfully functionalized via the protocols above, the C2-amine and C3-ester are perfectly positioned for tandem annulation reactions. Condensation with lactams or activated carbonyls yields 1,8-naphthyridines. These tricyclic and bicyclic architectures are critical in modulating biological pathways, bridging the gap between synthetic methodology and therapeutic efficacy.

Pathway Target KRAS G12D / H-PGDS Disease Cancer / Muscular Dystrophy Target->Disease Disease Progression Scaffold Ethyl 2-amino-6-chloronicotinate PdRxn Pd-Catalyzed Cross-Coupling Scaffold->PdRxn C6-Functionalization Cyclization Tandem Cyclization (1,8-Naphthyridines) PdRxn->Cyclization C2/C3-Annulation Drug Small Molecule Inhibitor Cyclization->Drug Drug->Target Target Inhibition

Workflow from the nicotinate scaffold to targeted disease inhibition via naphthyridines.

References

  • Title: WO2018229629A1 - Chemical compounds as h-pgds inhibitors Source: Google Patents URL
  • Title: WO2023283933A1 - Compounds useful as kras g12d inhibitors Source: Google Patents URL

Sources

Application

Application Note: Orthogonal Functionalization of Ethyl 2-amino-6-chloronicotinate in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the rapid generation of molecular complexity from simple, commercially available building blocks is paramount. Ethyl 2-amino-6-chloronicotinate (CAS: 93...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of molecular complexity from simple, commercially available building blocks is paramount. Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) has emerged as a highly versatile scaffold, prominently featured in the synthesis of complex heterocycles such as KRAS G12D inhibitors [1] and Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for muscular dystrophy [2].

The strategic value of this scaffold lies in its three orthogonal reactive sites, which allow for sequential, regioselective functionalization without the need for excessive protecting group manipulations.

Structural Reactivity Profile
  • C6-Chloride: The pyridine nitrogen acts as a powerful electron sink, activating the C6 position (ortho to the ring nitrogen) toward both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].

  • C2-Amine: While technically a primary amine, its nucleophilicity is heavily attenuated by conjugation with the pyridine ring and the para-positioned ester group. This attenuation is advantageous, as it prevents unwanted side reactions during C6 cross-couplings. However, under forcing conditions or strong base activation, it participates in amide coupling or cyclization.

  • C3-Ester: Serves as an electrophilic handle for condensation reactions, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid for subsequent amide bond formation [2].

Reactivity Core Ethyl 2-amino-6-chloronicotinate C2 C2-Amine (-NH2) Core->C2 C3 C3-Ester (-COOEt) Core->C3 C6 C6-Chloride (-Cl) Core->C6 Amide Amide/Urea Formation C2->Amide Cyclization Bicyclic Annulation (e.g., 1,8-Naphthyridines) C2->Cyclization Hydrolysis Hydrolysis / Reduction C3->Hydrolysis C3->Cyclization Coupling Suzuki / SNAr C6->Coupling

Caption: Orthogonal reactivity map of Ethyl 2-amino-6-chloronicotinate.

Experimental Protocols: Self-Validating Workflows

The following protocols have been designed with built-in validation checkpoints to ensure reproducibility and high yield.

Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: The C6-chloride is highly susceptible to oxidative addition by Pd(0). We utilize Pd(dppf)Cl₂ due to its large bite angle, which accelerates reductive elimination, minimizing protodeboronation of the boronic acid. A biphasic solvent system (1,4-Dioxane/H₂O) ensures optimal solubility for both the organic substrate and the inorganic base (Na₂CO₃).

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, charge Ethyl 2-amino-6-chloronicotinate (1.0 equiv, 5.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 6.0 mmol), and Na₂CO₃ (3.0 equiv, 15.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL).

    • Validation Check: The solution must be visibly clear of clumps. Degassing via sparging with N₂ for 15 minutes is critical to prevent catalyst poisoning.

  • Catalyst Introduction: Under a positive N₂ stream, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). The solution will turn a deep red/orange.

  • Reaction Execution: Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (UV active, Rf ~0.6) indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

SuzukiWorkflow Step1 1. Reagent Prep (Core + Boronic Acid) Step2 2. Degassing (N2 Purge, Dioxane/H2O) Step1->Step2 Step3 3. Catalyst (Pd(dppf)Cl2, 5 mol%) Step2->Step3 Step4 4. Heating (90°C, 4-6h) Step3->Step4 Step5 5. Workup & Purify (Extraction, SiO2) Step4->Step5

Caption: Standardized workflow for Pd-catalyzed Suzuki-Miyaura coupling at C6.

Protocol B: Bicyclic Annulation to Pyrido[2,3-d]pyrimidines

Causality & Design: The proximity of the C2-amine and C3-ester provides a perfect geometric arrangement for the synthesis of fused bicyclic systems. By reacting the scaffold with formamide at elevated temperatures, the primary amine attacks the formamide carbonyl, followed by intramolecular cyclization of the resulting intermediate onto the C3-ester, yielding a pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL sealed tube, add Ethyl 2-amino-6-chloronicotinate (1.0 equiv, 3.0 mmol).

  • Solvent/Reactant Addition: Add neat formamide (15 mL). Formamide acts as both the solvent and the C-N-C insertion reagent.

  • Reaction Execution: Seal the tube and heat the mixture to 150°C for 12 hours.

    • Validation Check: The reaction mixture will transition from a suspension to a homogenous dark solution. LC-MS should indicate the mass of the cyclized product [M+H]⁺.

  • Precipitation: Cool the mixture to room temperature and slowly pour it into ice-cold water (50 mL) under vigorous stirring.

    • Validation Check: A precipitate should form immediately. If precipitation is poor, adjust the pH to ~7 using dilute NaHCO₃.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold water (2 x 15 mL) and cold ethanol (10 mL), and dry under high vacuum at 50°C overnight.

Quantitative Data Summary

The table below summarizes the expected outcomes for various functionalizations of Ethyl 2-amino-6-chloronicotinate, demonstrating the robustness of the protocols.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Observation
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃90485 - 92High chemoselectivity; C2-amine unreactive.
SNAr Morpholine, K₂CO₃, DMF100878 - 84Requires excess amine to drive completion.
Bicyclic Annulation Formamide (neat)1501265 - 75Product precipitates directly from aqueous workup.
Ester Hydrolysis 1N NaOH, THF/MeOH503> 95Clean conversion to 2-amino-6-chloronicotinic acid.

Conclusion

Ethyl 2-amino-6-chloronicotinate is a highly privileged scaffold in medicinal chemistry. Understanding the electronic causality behind its reactivity—specifically the differential nucleophilicity of the C2-amine and the electrophilicity of the C6-chloride—enables scientists to construct complex, drug-like architectures with high precision. Adhering to the self-validating protocols outlined above ensures reproducible scale-up for both hit-to-lead optimization and process chemistry campaigns.

References

  • WIPO (PCT).Compounds useful as kras g12d inhibitors. WO2023283933A1. Published 2023.
  • WIPO (PCT).Chemical compounds as h-pgds inhibitors. WO2018229629A1. Published 2018.
Method

Application Note: Strategic Derivatization of Ethyl 2-amino-6-chloronicotinate in Drug Discovery

Executive Summary & Introduction Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) is a highly versatile, multi-functionalized pyridine building block extensively utilized in modern medicinal chemistry[1]. Its unique s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) is a highly versatile, multi-functionalized pyridine building block extensively utilized in modern medicinal chemistry[1]. Its unique substitution pattern—a primary amine at C2, an ethyl ester at C3, and a chloride at C6—provides three orthogonal reactive sites. This application note outlines the causal logic and self-validating protocols for its derivatization, with particular emphasis on its proven utility in synthesizing complex pharmacophores such as KRAS G12D inhibitors[2] and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors[3].

Mechanistic Insights & Reaction Causality

The derivatization of Ethyl 2-amino-6-chloronicotinate relies on exploiting the distinct electronic and steric environments of its functional groups:

  • C6-Chloro Activation (Cross-Coupling): The electron-withdrawing nature of the pyridine nitrogen and the C3 ester group activates the C6 position toward oxidative addition by palladium(0). However, the C2 primary amine can competitively coordinate with palladium. The causality behind using bulky, electron-rich phosphine ligands (e.g., RuPhos, dppf) is to accelerate oxidative addition and reductive elimination while sterically preventing catalyst poisoning by the amine[2].

  • C3-Ethyl Ester (Saponification/Amidation): The ester group is orthogonal to the C6-chloride under neutral or mildly basic conditions. Saponification requires careful control (e.g., LiOH in aqueous THF) to prevent unwanted nucleophilic aromatic substitution ( SN​Ar ) at the C6 position if it has not yet been functionalized[3].

  • C2-Amino Group (Annulation): The primary amine can serve as a nucleophile in condensation reactions, often used to close bicyclic rings (e.g., forming 1,6-naphthyridine or pyrido-pyrimidine scaffolds) after the C3 ester is converted to a reactive intermediate[3].

Derivatization Pathway Map

The following diagram illustrates the primary synthetic trajectories originating from Ethyl 2-amino-6-chloronicotinate.

G Core Ethyl 2-amino-6-chloronicotinate (C8H9ClN2O2) Suzuki Suzuki-Miyaura Coupling (C6-Aryl/Heteroaryl) Core->Suzuki Pd cat., Boronic Acid Buchwald Buchwald-Hartwig Amination (C6-Amine) Core->Buchwald Pd cat., Amine Hydrolysis Ester Saponification (C3-COOH) Core->Hydrolysis LiOH or NaOH Annulation Bicyclic Annulation (e.g., 1,6-Naphthyridines) Core->Annulation Condensation Amidation Amide Bond Formation (C3-CONR2) Hydrolysis->Amidation HATU, Amine

Orthogonal derivatization pathways for Ethyl 2-amino-6-chloronicotinate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure reaction fidelity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6-Functionalization)
  • Objective: Introduce an aryl or heteroaryl group at the C6 position.

  • Causality of Reagents: Pd(dppf)Cl2​ is selected because its bidentate dppf ligand forms a stable, rigid complex that resists displacement by the substrate's C2-amine. Aqueous Na2​CO3​ provides the necessary hydroxide equivalent to activate the boronic acid without hydrolyzing the C3-ethyl ester.

  • Procedure:

    • Charge a Schlenk flask with Ethyl 2-amino-6-chloronicotinate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v), followed by Na2​CO3​ (2.0 eq).

    • Purge the system with N2​ for 10 minutes.

    • Heat the mixture to 90 °C for 4–6 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the distinct chlorine isotopic pattern (M / M+2 ratio of 3:1) of the starting material is fully consumed.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C6-Amination)
  • Objective: C-N bond formation at the C6 position to generate a 2,6-diaminonicotinate derivative[2].

  • Causality of Reagents: The combination of Pd2​(dba)3​ and RuPhos is critical. RuPhos is specifically designed to facilitate the coupling of challenging, electronically deactivated aryl chlorides with secondary amines while suppressing β -hydride elimination. t−BuONa is used as a strong, non-nucleophilic base[2].

  • Procedure:

    • In a glovebox, combine Ethyl 2-amino-6-chloronicotinate (1.0 eq), the desired secondary amine (1.2 eq), Pd2​(dba)3​ (0.02 eq), RuPhos (0.04 eq), and t−BuONa (1.5 eq) in anhydrous Toluene.

    • Seal the vessel and heat to 100 °C for 12 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc). The product typically exhibits a lower Rf and distinct UV fluorescence compared to the starting material.

    • Quench with water, extract with DCM, and purify via flash chromatography.

Protocol C: Ester Saponification and Amide Coupling (C3-Functionalization)
  • Objective: Convert the C3 ethyl ester to a functionalized amide[3].

  • Causality of Reagents: Saponification utilizes LiOH in THF/Water. LiOH is a milder base than NaOH/KOH, minimizing the risk of SN​Ar side reactions at the C6-chloride. For the subsequent amidation, HATU is employed because it efficiently generates a highly reactive O-At ester intermediate, overcoming the steric hindrance of the adjacent C2-amine[3].

  • Procedure:

    • Saponification: Dissolve the nicotinate ester (1.0 eq) in THF/Water (3:1). Add LiOH· H2​O (3.0 eq) and stir at room temperature for 4 hours.

    • Self-Validation (IPC 1): TLC monitoring. The resulting carboxylic acid will remain at the baseline in non-polar solvent systems. Acidify to pH 3-4 with 1M HCl to precipitate the intermediate.

    • Amidation: Dissolve the isolated carboxylic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate.

    • Add the target amine (1.2 eq) and stir for 2 hours at room temperature.

    • Self-Validation (IPC 2): Perform a Ninhydrin stain on the TLC plate. The disappearance of the free amine (if primary/secondary) confirms reaction completion.

Quantitative Data & Reaction Parameters

The following table summarizes typical experimental parameters and expected outcomes based on validated pharmaceutical synthesis workflows[2][3].

Reaction TypeCatalyst / Reagent SystemSolvent SystemTemp (°C)Time (h)Expected Yield (%)Primary Application
Suzuki Coupling Pd(dppf)Cl2​ , Na2​CO3​ Dioxane / H2​O 904 - 675 - 85Arylation of C6
Buchwald Amination Pd2​(dba)3​ , RuPhos, t−BuONa Toluene1001260 - 80C6 C-N Bond Formation
Saponification LiOH· H2​O THF / H2​O 254> 90C3-COOH Generation
Amide Coupling HATU, DIPEADMF252 - 470 - 85C3-Amide Formation
Annulation Acidic/Basic CondensationVarious80 - 12012 - 2445 - 651,6-Naphthyridine Synthesis

References

  • Chemical compounds as h-pgds inhibitors (Patent No. WO2018229629A1).
  • Compounds useful as kras g12d inhibitors (Patent No. WO2023283933A1). Silexon Biotech Co., Ltd.

Sources

Application

Advanced Analytical Protocol: RP-HPLC Purity Determination of Ethyl 2-Amino-6-Chloronicotinate

Executive Summary Ethyl 2-amino-6-chloronicotinate (CAS: 103041-38-9 / 936344-72-8) is a highly versatile pyridine derivative utilized extensively as a building block in the synthesis of advanced active pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-6-chloronicotinate (CAS: 103041-38-9 / 936344-72-8) is a highly versatile pyridine derivative utilized extensively as a building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for muscular dystrophy[1] and KRAS G12D inhibitors for targeted oncology[2]. Given its position early in the synthetic cascade, ensuring the rigorous purity of this intermediate is paramount; trace impurities can propagate through subsequent coupling steps, leading to complex, difficult-to-resolve API impurity profiles.

Physicochemical Rationale & Analytical Strategy

Designing a High-Performance Liquid Chromatography (HPLC) method for Ethyl 2-amino-6-chloronicotinate requires a deep understanding of its structural liabilities. The molecule contains three distinct functional groups attached to a pyridine core:

  • Primary Amine (-NH₂): Prone to secondary interactions with acidic silanols on silica-based columns, leading to severe peak tailing.

  • Chlorine Atom (-Cl): Imparts lipophilicity, increasing retention on reversed-phase (RP) columns.

  • Ethyl Ester (-COOCH₂CH₃): Susceptible to hydrolysis under extreme pH conditions.

Causality in Method Design: To achieve a symmetrical peak and reproducible retention, a reversed-phase approach utilizing an end-capped C18 stationary phase is selected. The mobile phase must be acidic (pH ~2.0) to fully protonate the primary amine. We employ 0.1% Trifluoroacetic acid (TFA). TFA acts as a volatile ion-pairing agent that masks residual silanols on the column, effectively eliminating the tailing commonly observed in aminopyridine analysis[3]. Furthermore, the acidic environment stabilizes the ester linkage during the brief analytical run, preventing on-column hydrolysis.

Analytical Workflow & Self-Validating Systems

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence cannot proceed to sample quantification unless the system proves its resolving power and precision in real-time. This is achieved by injecting a Resolution Mixture (System Suitability Test) containing the analyte and a known synthetic precursor/hydrolysis product before any unknown samples are processed.

HPLC_Workflow A Sample Procurement Ethyl 2-amino-6-chloronicotinate B Sample Preparation Dilution in 90:10 Water:MeCN A->B Weigh & Dissolve C System Suitability Test (SST) Resolution Mixture Injection B->C Aliquot D RP-HPLC Separation End-capped C18, 0.1% TFA Gradient C->D SST Pass (Rs ≥ 2.0) E UV Detection & Integration λ = 254 nm D->E Elution F Data Reporting Purity & Impurity Profiling E->F Quantify

Figure 1: Analytical workflow for HPLC purity determination of Ethyl 2-amino-6-chloronicotinate.

Experimental Protocol

Chromatographic Conditions

The following parameters have been optimized for the baseline separation of Ethyl 2-amino-6-chloronicotinate from its synthetic byproducts.

ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3-5 µm (End-capped)Retains hydrophobic moieties; end-capping prevents amine-induced tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterLow pH (~2.0) protonates the amine and masks residual silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier for gradient elution of lipophilic impurities.
Gradient Program 0-5 min: 10% B5-20 min: 10→90% B20-25 min: 90% B25-30 min: 10% BIsocratic hold washes polar salts; steep gradient elutes the main peak and strongly retained dimers.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Column Temp. 30 °CStabilizes retention times (RT) and reduces system backpressure.
Detection UV at 254 nmOptimal chromophore absorption for the substituted pyridine ring.
Injection Vol. 10 µLMaximizes sensitivity without inducing column mass overload.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of Type I Ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication or vacuum filtration for 10 minutes.

  • Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use. Note: Fresh preparation of Phase A is critical as TFA can degrade or volatilize over time, leading to drifting retention times.

Step 2: Diluent Preparation Prepare a diluent of 90:10 (v/v) Water:Acetonitrile. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch effects (e.g., peak distortion, fronting, or splitting) upon injection into the column.

Step 3: Standard and Sample Preparation

  • Reference Standard: Accurately weigh 10.0 mg of highly pure Ethyl 2-amino-6-chloronicotinate reference standard into a 10 mL volumetric flask.

  • Dissolve initially in 5 mL of Acetonitrile (to ensure complete solubilization of the lipophilic ester), then make up to the mark with the Diluent. Final concentration: 1.0 mg/mL.

  • Sample: Prepare the batch sample identically to the reference standard.

  • Filter all solutions through a 0.22 µm PTFE syringe filter directly into HPLC autosampler vials.

Step 4: System Suitability Test (SST) Preparation Spike 1.0 mL of the Reference Standard with 10 µL of a 0.1 mg/mL solution of 2-amino-6-hydroxynicotinic acid (a common hydrolysis degradation product) to act as a resolution marker.

Step 5: Execution Sequence (The Self-Validating Loop) Program the HPLC sequence strictly as follows to ensure continuous internal validation:

  • Blank (Diluent) – Validates baseline stability and confirms the absence of injector carryover.

  • SST Mixture (n=1) – Validates column resolution ( Rs​≥2.0 ). If it fails, the run halts.

  • Reference Standard (n=5) – Validates system precision (%RSD).

  • Unknown Samples (n=2 per batch) – Analyte quantification.

  • Bracketing Standard (n=1) – Validates system stability over the duration of the run.

Data Interpretation & Acceptance Criteria

Quantitative data must be evaluated against strict system suitability criteria before batch release. If any of the following parameters fail, the self-validating mechanism dictates that the data must be rejected and the system troubleshot.

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ~13.5 ± 0.5 minIndicates mobile phase preparation errors or pump flow irregularities.
Resolution ( Rs​ ) ≥2.0 (Analyte vs Impurity)Loss of column selectivity; high risk of co-eluting hidden impurities.
Tailing Factor ( Tf​ ) ≤1.5 Suggests column voiding, degradation, or insufficient TFA in Phase A.
Theoretical Plates ( N ) ≥5000 Loss of column efficiency or excessive extra-column dead volume.
Precision (%RSD) ≤1.0% (Area, n=5)Injector malfunction, sample degradation, or integration errors.

References

  • Title: WO2018229629A1 - Chemical compounds as h-pgds inhibitors Source: Google Patents URL
  • Title: WO2023283933A1 - Compounds useful as kras g12d inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-amino-6-chloronicotinate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ethyl 2-amino-6-chloronicotinate (CAS 936344-72-8). This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-amino-6-chloronicotinate (CAS 936344-72-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. We provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work, presented in a practical question-and-answer format. We delve into the root causes of these problems and provide validated, step-by-step solutions.

Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of a new, less-polar impurity with a mass of approximately double the expected product. What is happening?

Answer: This observation strongly suggests the formation of a dimeric side product. The 2-amino group of one molecule can act as a nucleophile, displacing the chlorine atom on another molecule of Ethyl 2-amino-6-chloronicotinate, especially under basic conditions or at elevated temperatures.

Plausible Mechanism: Dimerization

The primary amine is a potent nucleophile, and the chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This self-reaction leads to a stable, often difficult-to-separate dimer. The formation of such dimers is a known phenomenon in related heterocyclic systems.[1][2][3]

Dimerization cluster_1 Conditions cluster_2 Side Product Reactant1 Ethyl 2-amino-6-chloronicotinate (Molecule A) Dimer Dimeric Impurity (M ≈ 2x Product - HCl) Reactant1->Dimer Amino group attacks Reactant2 Ethyl 2-amino-6-chloronicotinate (Molecule B) Reactant2->Dimer Chlorine is displaced Conditions Base (e.g., K2CO3, DIPEA) Heat (Δ)

Caption: Dimerization pathway of Ethyl 2-amino-6-chloronicotinate.

Troubleshooting Protocol: Minimizing Dimer Formation
  • Control Stoichiometry & Addition: If your reaction involves coupling the amino group with another reagent, ensure the coupling partner is present in a slight excess. Add the Ethyl 2-amino-6-chloronicotinate slowly to the reaction mixture containing your other reactant to maintain its low transient concentration.

  • Lower Reaction Temperature: High temperatures accelerate the rate of SNAr reactions. If permissible for your desired transformation, run the reaction at a lower temperature (e.g., room temperature or 0 °C).

  • Choice of Base: Use the mildest, non-nucleophilic base necessary to achieve your primary reaction. Stronger bases can deprotonate the amino group, increasing its nucleophilicity and promoting dimerization. Consider bases like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate over stronger options.[4]

  • Increase Dilution: Running the reaction at a higher dilution (lower concentration) can statistically disfavor the bimolecular dimerization reaction in favor of your intended intramolecular or desired intermolecular reaction.

Question 2: My purified product shows a persistent, highly polar impurity by TLC and a corresponding mass peak indicating loss of an ethyl group. What is this impurity and how do I avoid it?

Answer: This impurity is almost certainly the corresponding carboxylic acid, resulting from the hydrolysis of the ethyl ester. Ester groups are susceptible to both acid- and base-catalyzed hydrolysis, a common issue if reaction or workup conditions are not carefully controlled.[5][6]

Plausible Mechanism: Ester Hydrolysis

The presence of water, in conjunction with acidic or basic catalysts, will lead to the cleavage of the ester bond. This is a frequent issue during aqueous workups or if using wet solvents.[7][8]

Hydrolysis Start Ethyl 2-amino-6-chloronicotinate (Ester) Product 2-amino-6-chloronicotinic acid (Carboxylic Acid Impurity) Start->Product Hydrolysis Conditions H₂O (Acid or Base catalyst) Byproduct Ethanol

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Troubleshooting Protocol: Preventing Hydrolysis
  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Workup pH Control: During aqueous workup, avoid prolonged exposure to strongly acidic (pH < 4) or basic (pH > 9) conditions. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Purification Strategy: If the acid has already formed, it can often be removed by performing an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ester product will remain in the organic layer, while the deprotonated carboxylic acid will move to the aqueous layer.

  • Storage: Store the compound in a cool, dry place, tightly sealed to prevent moisture ingress.[9]

Question 3: I am struggling to purify my product using silica gel chromatography. The compound streaks badly, and I get poor recovery. Why?

Answer: The basic pyridine nitrogen and the polar amino group in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, tailing (streaking) of the spot on TLC, and poor recovery from the column.[10]

Troubleshooting Protocol: Optimizing Column Chromatography
  • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine. This deactivates the acidic sites.[11]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Pre-adsorption (Dry Loading): To get a sharp band, pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your product in a suitable solvent (e.g., DCM or EtOAc), add a small amount of silica, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully load this powder onto the top of your column.

  • Alternative Purification Methods: If chromatography remains problematic, consider recrystallization. Finding a suitable solvent system can often yield highly pure material and is more scalable.[10][12]

Purification Start Crude Product TLC_Check TLC shows streaking? Start->TLC_Check Deactivate Add 0.5% Triethylamine to eluent TLC_Check->Deactivate Yes Run_Column Perform Column Chromatography TLC_Check->Run_Column No Deactivate->Run_Column Failure Still impure? Run_Column->Failure Success Pure Product Failure->Success No Recrystallize Attempt Recrystallization Failure->Recrystallize Yes Recrystallize->Success

Caption: Workflow for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 2-amino-6-chloronicotinate? A: The compound should be stored in a tightly sealed container in a cool (0-8 °C), dry place, and preferably under an inert atmosphere to minimize hydrolysis and potential degradation.[9]

Q2: Besides dimerization, are there other common side reactions involving the amino group? A: Yes, the 2-amino group exhibits typical nucleophilic reactivity.[13] In reactions involving strong electrophiles or acylating agents, be mindful of potential N-acylation or N-alkylation if that is not the desired outcome. The reactivity of 2-aminopyridines is well-documented and serves as a good model for predicting potential side reactions.[14][15]

Q3: How stable is the C-Cl bond to nucleophilic attack? A: The chlorine at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the ester group. It will readily react with strong nucleophiles (e.g., amines, thiols, alkoxides), which is often the intended synthetic utility of this building block.[16]

Q4: What are the key analytical signatures for the common impurities? A: The following table summarizes the expected mass spectrometry and potential 1H NMR shifts for the starting material and its common impurities.

CompoundMolecular WeightExpected Mass (M+H)+Key 1H NMR Features (approx. δ, CDCl3)
Ethyl 2-amino-6-chloronicotinate 200.63201.0Ester: ~4.4 (q), ~1.4 (t); NH₂: ~5.0 (br s); Aromatic: ~7.9 (d), ~6.7 (d)
Dimeric Impurity 364.80365.2Complex aromatic region, two distinct ester signals, NH signal present.
Hydrolyzed (Acid) Impurity 172.57173.0Absence of ethyl ester signals, presence of a very broad COOH proton (>10 ppm).

References

  • Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

  • Arkivoc. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

  • Chinese Journal of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

  • National Center for Biotechnology Information. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • Revista Brasileira de Ciências Farmacêuticas. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • National Center for Biotechnology Information. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. [Link]

  • CD-Bioparticles. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]

  • Royal Society of Chemistry. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. [Link]

  • ACS Publications. Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. [Link]

  • MDPI. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. [Link]

  • ResearchGate. Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. [Link]

  • University of Dundee Discovery Research Portal. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]-catalytic-synthesis-of-6-amino-2-pyridone-35-d)

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling with Ethyl 2-amino-6-chloronicotinate

Welcome to the advanced troubleshooting and methodology hub for heteroaryl cross-coupling. Coupling highly functionalized heteroaryl chlorides like Ethyl 2-amino-6-chloronicotinate presents unique mechanistic hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology hub for heteroaryl cross-coupling. Coupling highly functionalized heteroaryl chlorides like Ethyl 2-amino-6-chloronicotinate presents unique mechanistic hurdles. The strong C–Cl bond, combined with the chelating potential of the 2-amino group and the pyridine nitrogen, frequently leads to stalled reactions and catalyst death. This guide provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure synthetic success.

Mechanistic Bottlenecks & FAQs

Q1: Why does Ethyl 2-amino-6-chloronicotinate show significantly lower reactivity compared to its bromo-analog? A1: The fundamental issue lies in the bond dissociation energy. The carbon-chlorine (C–Cl) bond is significantly stronger than the carbon-bromine (C–Br) bond, making the initial oxidative addition of the palladium(0) catalyst the rate-determining step[1]. Furthermore, the free 2-amino group and the basic pyridine nitrogen can coordinate to the palladium center, forming stable, inactive complexes that poison the catalyst[2]. To overcome this, you must use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that accelerate oxidative addition while their steric bulk prevents unwanted nitrogen coordination[2].

Q2: Which catalyst and ligand system is most effective for this specific substrate? A2: For 2-amino-6-chloropyridines, standard catalysts like Pd(PPh3)4 often fail due to insufficient electron density to break the C–Cl bond and a high susceptibility to catalyst poisoning[3]. Quantitative screening indicates that pre-catalysts utilizing bulky monophosphines, such as XPhos Pd G3, or robust bidentate systems like Pd(dppf)Cl2, provide the highest turnover numbers (TON)[4]. Alternatively, air-stable catalysts like PXPd2 have shown excellent regioselectivity and high yields for chloronicotinamides[5].

Q3: My boronic acid is undergoing protodeboronation before the coupling completes. How do I prevent this? A3: Protodeboronation is a base-mediated degradation pathway that directly competes with transmetalation. When oxidative addition is slow (as is typical with heteroaryl chlorides), the boronic acid is exposed to the base for prolonged periods at high temperatures. To mitigate this:

  • Soften the Base: Switch from harsh bases like NaOH to milder alternatives like K3PO4 or Cs2CO3.

  • Optimize the Water Ratio: While water is strictly essential for the activation of the boronic acid into the reactive trihydroxyboronate species, excessive water accelerates protodeboronation[6]. A 4:1 or 5:1 ratio of organic solvent to water is typically optimal.

Quantitative Catalyst & Ligand Optimization

The following table synthesizes quantitative performance data for various catalytic systems applied to 2-amino-6-chloropyridine derivatives, allowing you to select the optimal conditions based on mechanistic causality[3][4][5].

Catalyst SystemLigand TypeBase / SolventTemp (°C)Avg. Yield (%)Mechanistic Causality
Pd(PPh3)4 (5 mol%)Monodentate (Standard)K2CO3 / Dioxane:H2O100< 20%Insufficient electron density for C–Cl activation; highly prone to N-coordination[3].
Pd(dppf)Cl2 (5 mol%)Bidentate PhosphineCs2CO3 / Dioxane:H2O9065 - 75%Bidentate nature prevents complete catalyst poisoning; moderate oxidative addition.
PXPd2 (2 mol%)Air-stable Pd(II)K2CO3 / MeOHReflux> 85%High regioselectivity; air-stable system allows for open-air handling[5].
XPhos Pd G3 (1-2 mol%)Bulky BuchwaldK3PO4 / THF:H2O80> 90%Electron-rich core forces oxidative addition; steric bulk physically blocks pyridine chelation[2].

Diagnostic Troubleshooting Logic

When a Suzuki coupling fails, identifying the exact point of failure within the catalytic cycle is critical. Use the decision tree below to diagnose and resolve suboptimal yields based on LC-MS analytical checkpoints.

TroubleshootingTree Problem Suboptimal Yield with Ethyl 2-amino-6-chloronicotinate CheckLCMS LC-MS Analysis: Is SM (m/z 200) consumed? Problem->CheckLCMS Unreacted No: SM remains intact CheckLCMS->Unreacted Consumed Yes: SM is consumed CheckLCMS->Consumed SolOxAdd Issue: Failed Oxidative Addition Action: Switch to XPhos Pd G3 or increase temp to 100°C Unreacted->SolOxAdd CheckSide Identify Major Byproduct Consumed->CheckSide Dehalogenation Dehalogenation (m/z 166) CheckSide->Dehalogenation Homocoupling Boronic Acid Homocoupling CheckSide->Homocoupling SolDehal Issue: Slow Transmetalation Action: Add H2O (10% v/v) Change base to Cs2CO3 Dehalogenation->SolDehal SolHomo Issue: Oxygen in System Action: Strict freeze-pump-thaw degassing required Homocoupling->SolHomo

Caption: Troubleshooting decision tree for heteroaryl Suzuki coupling reactions.

Self-Validating Experimental Protocol

Objective: Robust Suzuki-Miyaura Cross-Coupling of Ethyl 2-amino-6-chloronicotinate with Arylboronic Acids. Causality Note: This specific protocol utilizes Pd(dppf)Cl2 and Cs2CO3. The bidentate ligand prevents catalyst poisoning by the 2-amino group, while the cesium effect enhances the solubility and reactivity of the boronate complex, driving transmetalation forward.

ExperimentalWorkflow Step1 1. Reagent Prep Weigh SM, Boronic Acid, Base & Catalyst Step2 2. Solvent Addition Add Dioxane/H2O (4:1) Step1->Step2 Step3 3. Degassing 3x Vacuum/N2 Purge Step2->Step3 Step4 4. Heating Stir at 90°C for 4-12h Step3->Step4 Step5 5. Validation LC-MS Checkpoint Step4->Step5 Step6 6. Workup Extraction & Silica Gel Step5->Step6

Caption: Step-by-step experimental workflow for self-validating Suzuki coupling.

Step-by-Step Methodology:
  • Reagent Preparation & Inert Atmosphere: Add Ethyl 2-amino-6-chloronicotinate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and Cs2CO3 (3.0 equiv) to an oven-dried Schlenk flask. Self-Validation Check: Ensure the Pd catalyst powder is a vibrant orange/red. A dull brown or black color indicates premature degradation to inactive Pd black. Do not proceed if the catalyst is degraded.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality Note: Water is strictly required to form the reactive trihydroxyboronate intermediate, which is essential for the transmetalation step[6]. Perform three rigorous freeze-pump-thaw cycles or sparge with N2 for 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C under a positive N2 atmosphere for 4–12 hours.

  • Analytical Checkpoint (Self-Validation): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Logic: If the starting material (m/z 200) is consumed but the product mass is absent, check for the dehalogenated byproduct (m/z 166). This indicates successful oxidative addition but a failed transmetalation step. If SM remains entirely intact, the oxidative addition has stalled, requiring a switch to a more electron-rich ligand like XPhos.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel chromatography.

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Ethyl 2-amino-6-chloronicotinate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium catalysts from reactions in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium catalysts from reactions involving Ethyl 2-amino-6-chloronicotinate. The unique structure of this molecule, featuring both an amino group and a pyridine nitrogen, can present specific challenges due to potential chelation with palladium species. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the stringent purity levels required, particularly in pharmaceutical applications where regulatory limits on elemental impurities are critical.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the palladium removal process.

Problem 1: My isolated product has a gray or black discoloration after initial filtration.

  • Symptoms: The solid product is not the expected color (typically off-white or pale yellow), suggesting the presence of residual palladium metal.

  • Possible Causes:

    • Colloidal Palladium: The palladium catalyst may have formed fine colloidal particles that are too small to be captured by standard filter paper.[3][4]

    • Ineffective Filtration Medium: The porosity of the filter paper is too large, allowing finely dispersed palladium particles to pass through into the filtrate.

  • Solutions:

    • Filtration through a Celite® Pad: This is the most common and effective first step for removing heterogeneous or colloidal palladium.[3][4][5] Celite is a diatomaceous earth filter aid that forms a fine, porous filter bed capable of trapping very small particles.

    • Optimize the Celite Bed: Ensure the Celite pad is at least 1-2 cm thick and is properly settled. Pre-wetting the pad with the reaction solvent can significantly improve its effectiveness by preventing channeling.[4][5]

    • Use a Finer Filter Medium: If discoloration persists, consider using a membrane filter (e.g., 0.45 µm PTFE) in conjunction with or after the Celite filtration.[5]

Problem 2: Residual palladium levels are still high (>10 ppm) after treatment with a scavenger.

  • Symptoms: Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar technique shows palladium levels exceeding the acceptable limits for your application.[6][7]

  • Possible Causes:

    • Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5][8]

    • Complexation with Ethyl 2-amino-6-chloronicotinate: The bidentate nature of your product (amino group and pyridine nitrogen) can form a stable complex with palladium, making it difficult for the scavenger to compete and bind the metal.[9]

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger used may be too low, or the stirring time may be too short for the scavenging to reach completion.[5]

    • Solvent Incompatibility: The efficiency of a scavenger can be highly dependent on the solvent system.[8]

  • Solutions:

    • Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-functionalized silica, amine-functionalized resins, or specialized carbons like Carboxen®) to identify the most effective one for your specific system.[5]

    • Increase Scavenger Equivalents and Time: Systematically increase the weight equivalents of the scavenger and extend the contact time. Monitor the progress by taking aliquots for analysis.

    • Optimize Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the kinetics of scavenging, but should be done with caution to avoid product degradation.[1]

    • Consider a Solvent Swap: If feasible, perform a solvent swap to one known to be more effective for your chosen scavenger. For example, some scavengers perform better in polar solvents like methanol than in less polar solvents like THF or DMF.

Problem 3: Significant loss of my product yield after treatment with activated carbon or a scavenger.

  • Symptoms: The final isolated yield of Ethyl 2-amino-6-chloronicotinate is lower than expected.

  • Possible Causes:

    • Non-specific Adsorption: Both activated carbon and some scavengers can adsorb the desired product along with the palladium, especially if the product has a high affinity for the adsorbent surface.[10]

    • Insufficient Washing: The product may remain trapped in the filter cake containing the scavenger or carbon if not washed adequately.

  • Solutions:

    • Use High-Quality, Specialized Adsorbents: While traditional activated carbons are cost-effective, they can lead to lower yields. Consider specialized synthetic carbons or functionalized silicas designed for high metal scavenging with minimal product binding.

    • Optimize Adsorbent Loading: Use the minimum amount of scavenger or carbon necessary to achieve the desired palladium level. This can be determined through small-scale optimization experiments.[5]

    • Thoroughly Wash the Filter Cake: After filtering off the adsorbent, wash the filter cake with several portions of fresh, warm solvent to recover any adsorbed product.[3][5] Combine the washings with the main filtrate.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so important? Palladium is a Class 2B metal according to the ICH Q3D guidelines for elemental impurities, with a strict oral consumption limit of 10 ppm in the final drug product. Beyond regulatory compliance, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, and generate false positives in biological assays.[1][2][11]

Q2: What are the primary methods for palladium removal? The main strategies fall into three categories:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as a metal. Often performed using a pad of Celite to trap fine particles.[4][12]

  • Adsorption: Using a solid material with a high surface area to adsorb palladium from the solution. Activated carbon is a common, low-cost option.[1][3][13]

  • Scavenging: Employing solid-supported reagents (scavengers) that have functional groups with a high affinity for palladium (e.g., thiol, amine, phosphine groups).[5][8][14] This method is highly selective and effective for removing dissolved palladium species.[10]

Q3: How does the structure of Ethyl 2-amino-6-chloronicotinate specifically impact palladium removal? The 2-amino and pyridine nitrogen atoms can act as a bidentate chelating ligand, forming a stable complex with palladium(II) ions.[9] This chelation can keep the palladium soluble and make it more difficult to remove by simple filtration or adsorption. In such cases, a high-affinity scavenger is often required to break the product-palladium complex and sequester the metal.

Q4: How can I determine the amount of residual palladium in my sample? The industry-standard methods are ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) and ICP-OES (Inductively Coupled Plasma-Optical Emission Spectroscopy), which can accurately quantify metal levels down to parts-per-billion (ppb).[6][7] For more rapid, in-lab analysis during process development, newer fluorometric and colorimetric methods are emerging that can provide quick estimates of palladium concentration.[15][16]

Decision Workflow for Palladium Removal

Choosing the right palladium removal strategy is critical for efficiency and success. The following flowchart provides a logical decision-making process.

Palladium_Removal_Workflow start Reaction Work-up Complete check_pd_form Is Pd Heterogeneous? (e.g., Pd/C, Pd Black) start->check_pd_form celite_filtration Filter through Celite® Pad check_pd_form->celite_filtration Yes scavenger_screen Soluble Pd Present Perform Scavenger/Adsorbent Screen check_pd_form->scavenger_screen No / Soluble analyze_pd Analyze Residual Pd (e.g., ICP-MS) celite_filtration->analyze_pd pass Pd Level < Limit analyze_pd->pass Yes fail Pd Level > Limit analyze_pd->fail No activated_carbon Option 1: Activated Carbon (Cost-Effective) scavenger_screen->activated_carbon scavenger_resin Option 2: Scavenger Resin (High Selectivity) scavenger_screen->scavenger_resin optimize_conditions Optimize Conditions: - Loading - Time - Temperature activated_carbon->optimize_conditions scavenger_resin->optimize_conditions final_filtration Filter to Remove Adsorbent optimize_conditions->final_filtration final_filtration->analyze_pd fail->scavenger_screen Re-evaluate Method

Caption: Decision tree for selecting a palladium removal method.

Quantitative Data Summary

The following table summarizes the reported efficiency of various palladium removal techniques from different chemical systems, providing a benchmark for expected performance.

Method/ReagentInitial Pd (ppm)Final Pd (ppm)System/SolventSource
Carboxen® 564125012Methanol
Activated Carbon (Darco KB-B)300<1Tetrahydrofuran (THF)[1]
Thiol-functionalized Silica (SPM32)60015Semicontinuous Flow[1]
Polychelated Resin (PCR-B2)3284THF/Anisole[1]
Biotage® MP-TMT Scavenger33,000<200Not Specified[14]
Scavenging (General)500-150012Not Specified[16]
Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium with Celite®

This protocol is intended as a first-pass purification step, particularly when a solid-supported catalyst like Pd/C was used.

  • Preparation: Cool the reaction mixture to room temperature. If the mixture is thick, dilute it with a suitable solvent (e.g., ethyl acetate, THF) to reduce its viscosity.[5]

  • Prepare Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm thick layer of Celite over the paper. Gently press down to create a compact, level bed.[5]

  • Pre-wet the Pad: Pour a small amount of the clean reaction solvent over the Celite pad and apply a gentle vacuum to pull it through. This ensures the pad is properly wetted and settled.

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite bed, avoiding disturbance of the pad surface. Apply a gentle vacuum.

  • Wash: Once the entire mixture has passed through, wash the filter cake with several small portions of fresh solvent to ensure complete recovery of the product.[3]

  • Collection: Combine the filtrate and the washings. This solution is now ready for concentration or further purification steps if needed.

Protocol 2: Palladium Removal Using Activated Carbon

This method is a cost-effective approach for removing dissolved or colloidal palladium.

  • Preparation: After the initial work-up (and Celite filtration, if applicable), transfer the crude product solution to a suitable flask.

  • Add Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 0.1-0.2 weight equivalents relative to the theoretical product mass.[1][3]

  • Stir: Stir the resulting suspension. The process can often be enhanced by gentle heating to 40-50 °C. The required time can range from a few hours to overnight (e.g., 18 hours).[1][3]

  • Removal of Carbon: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® (as described in Protocol 1) to completely remove the fine carbon particles. It is crucial to ensure no carbon breaks through into the filtrate.

  • Wash and Collect: Thoroughly wash the carbon/Celite filter cake with fresh solvent to recover the product. Concentrate the combined filtrate to obtain the palladium-reduced product.

Protocol 3: Palladium Removal Using a Solid-Supported Scavenger

This protocol is highly effective for achieving very low palladium levels, especially when palladium is complexed or soluble.

  • Scavenger Selection: Choose an appropriate scavenger based on preliminary screening or literature precedence. Thiol-functionalized silica (e.g., SiliaMetS Thiol, Biotage MP-TMT) is a robust choice for many applications.[14]

  • Add Scavenger: Add the solid-supported scavenger to the solution of your crude product. The manufacturer typically recommends a specific loading (e.g., 2-10 equivalents relative to the initial palladium charge).

  • Agitate: Stir the mixture at room temperature or a slightly elevated temperature for the recommended time (typically 1-24 hours). No pre-wetting of the scavenger is usually required for batch stirring.[10]

  • Filter: Remove the scavenger by simple filtration. A standard filter paper is often sufficient as scavenger particles are generally larger and easier to handle than activated carbon.[5]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[5] Combine the filtrates and proceed with concentration and final purification.

Caption: General workflow for palladium removal experiments.

References
  • Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Removal of palladium (Pd) catalysts Activated Carbon Business Division Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]

  • Title: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: Johnson Matthey Technology Review URL: [Link]

  • Title: Palladium catalyst recovery using scavenger resin Source: SpinChem URL: [Link]

  • Title: Which Filtration Products are Used for Catalyst Recovery? Source: Powder Systems URL: [Link]

  • Title: Metal Scavenger Guide Source: Sopachem URL: [Link]

  • Title: Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL: [Link]

  • Title: Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method Source: ACS Publications URL: [Link]

  • Title: Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium Source: PharmTech URL: [Link]

  • Title: Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin Source: SciSpace URL: [Link]

  • Title: Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts Source: Johnson Matthey Technology Review URL: [Link]

  • Title: Pd on carbon (activated carbon impregnated with Pd) Source: Environmental Genome URL: [Link]

  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

  • Title: How to remove palladium catalyst from reaction mixture ? Source: ResearchGate URL: [Link]

  • Title: Method of removing palladium - US20050256327A1 Source: Google Patents URL
  • Title: Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays Source: PMC - ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC - ACS Medicinal Chemistry Letters URL: [Link]

  • Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Royal Society of Chemistry URL: [Link]

  • Title: Analysis of residual catalysts in pharmaceuticals - secrets of science Source: Shimadzu URL: [Link]

  • Title: Palladium Mediated Rapid Deprotection of N-Terminal Cysteine under Native Chemical Ligation Conditions for the Efficient Preparation of Synthetically Challenging Proteins Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes Source: VTechWorks URL: [Link]

Sources

Optimization

Scale-up synthesis challenges with Ethyl 2-amino-6-chloronicotinate

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 2-amino-6-chloronicotinate (CAS 936344-72-8)[1]. This portal is designed for process chemists and drug development professionals facing regiosel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 2-amino-6-chloronicotinate (CAS 936344-72-8)[1]. This portal is designed for process chemists and drug development professionals facing regioselectivity, thermal control, and purification challenges during the nucleophilic aromatic substitution (SNAr) of Ethyl 2,6-dichloronicotinate.

Below, you will find a mechanistic breakdown, quantitative process data, a self-validating scale-up protocol, and targeted troubleshooting FAQs.

Mechanistic Insights: Mastering Regioselectivity

The primary challenge in this synthesis is differentiating between the C2 and C6 positions of the pyridine ring. While the C6 position is less sterically hindered, successful amination at the C2 position relies on thermodynamic stabilization . The adjacent ester carbonyl oxygen acts as a hydrogen-bond acceptor for the incoming ammonia, stabilizing the ortho-directed Meisenheimer intermediate and overriding the inherent steric penalty[2].

If temperature is not strictly controlled, or if bulky tertiary amine catalysts are introduced, the reaction defaults to steric control, yielding the undesired 6-amino regioisomer[3].

G A Ethyl 2,6-dichloronicotinate (Starting Material) B Anhydrous NH3 in EtOH (0-5 °C) A->B C Meisenheimer Intermediate (Ortho H-Bonding) B->C Nucleophilic Attack (H-Bond Directed) E Ethyl 6-amino-2-chloronicotinate (Impurity: C6-Amination) B->E High Temp / DABCO Catalyst (Steric Control) D Ethyl 2-amino-6-chloronicotinate (Target: C2-Amination) C->D Cl- Elimination

Regioselective SNAr amination pathway of Ethyl 2,6-dichloronicotinate.

Quantitative Process Data: Impact of Reaction Conditions

The table below summarizes how specific parameters dictate the outcome of the SNAr reaction. Use this data to benchmark your own IPC (In-Process Control) results.

ParameterSolvent SystemTemp (°C)Additive / CatalystRegio-Ratio (C2:C6)Yield / Outcome
Aqueous Ammonia (28%) Ethanol25None85 : 1565% (High ester hydrolysis)
Anhydrous NH3​ Gas Ethanol0 – 5None>98 : 288% (Optimal conditions)
Anhydrous NH3​ Gas THF40None90 : 1072% (Diamination observed)
Phenol (Reference) Toluene25DABCO<2 : 98N/A (C6-substitution favored)

Self-Validating Scale-Up Protocol: Regioselective Amination

This methodology is designed as a closed-loop system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: System Preparation & Dissolution

  • Action: Charge a 50 L glass-lined reactor with 25 L of anhydrous ethanol (EtOH). Add 5.0 kg of Ethyl 2,6-dichloronicotinate. Agitate at 150 rpm.

  • Causality: A glass-lined reactor is mandatory. The reaction generates ammonium chloride ( NH4​Cl ), which is highly corrosive to stainless steel (e.g., 316L) and causes rapid pitting. Anhydrous EtOH is chosen to completely eliminate the risk of ester saponification.

  • Validation Check: Inspect the solution via the sight glass. The mixture must be completely clear. A cloudy suspension indicates moisture contamination or degraded starting material.

Phase 2: Thermal Control & Nucleophile Introduction

  • Action: Chill the reactor jacket to -5 °C. Once the internal temperature reaches 0–5 °C, begin subsurface sparging of anhydrous NH3​ gas (approx. 3.0 equivalents).

  • Causality: Subsurface sparging maximizes gas-liquid mass transfer. The low temperature traps the kinetic product (2-amino) and prevents the thermodynamic over-reaction to the 2,6-diamino derivative.

  • Validation Check: Monitor the internal thermocouple. A steady, mild exotherm (temperature rising to ~8 °C) confirms active Meisenheimer complex formation. If no exotherm occurs, verify the NH3​ flow rate and cylinder pressure.

Phase 3: In-Process Control (IPC) & Quench

  • Action: Maintain agitation at <10 °C for 6 hours. Pull a sample for HPLC analysis.

  • Causality: Data-driven reaction termination prevents over-amination and limits the formation of the C6-regioisomer.

  • Validation Check: The reaction is validated for quench only when starting material is <1.0% and the 2-amino:6-amino ratio is >95:5. If starting material remains >1.0%, continue sparging NH3​ for 2 additional hours.

  • Action: Vent excess NH3​ through an acidic scrubber. Slowly charge 25 L of chilled deionized water to precipitate the product.

Phase 4: Isolation

  • Action: Filter the resulting slurry via a Nutsche filter. Wash the cake with cold 1:1 EtOH/Water. Dry under vacuum at 40 °C to a constant weight.

  • Validation Check: The filtrate should be nearly colorless to pale yellow. A dark brown filtrate indicates thermal degradation during the reaction, signaling a failure in jacket cooling.

Troubleshooting & FAQs

Q: Why is my reaction yielding high levels of 2-amino-6-chloronicotinic acid instead of the ethyl ester? A: This is a classic symptom of saponification. If you are using aqueous ammonia ( NH4​OH ) or if your ethanol is not strictly anhydrous, the hydroxide ions will attack the ester carbonyl. Solution: Switch to anhydrous NH3​ gas and verify the water content of your solvent via Karl Fischer titration (<0.1% H2​O required).

Q: Can I use a tertiary amine catalyst like DABCO or DMAP to accelerate the amination? A: Absolutely not, unless you want the wrong regioisomer. While tertiary amines accelerate SNAr reactions, bulky catalysts like DABCO preferentially attack the less sterically hindered 6-position, forming a stable adduct that directs subsequent nucleophilic attack exclusively to C6[3]. Rely entirely on the uncatalyzed, hydrogen-bond-directed pathway for C2 selectivity.

Q: We observed severe pitting in our 316L stainless steel reactor after three batches. What caused this? A: The reaction generates stoichiometric amounts of ammonium chloride ( NH4​Cl ). In alcoholic solvents, chloride ions aggressively attack the passive oxide layer of stainless steel, causing localized pitting corrosion. You must scale this process in a glass-lined or Hastelloy C-276 reactor.

Q: How do I purge the 6-amino regioisomer if my IPC shows a 90:10 ratio? A: The 2-amino and 6-amino isomers have distinct solubility profiles due to their differing dipole moments and intermolecular hydrogen bonding capabilities. Perform a recrystallization from a hot Ethanol/Water (70:30) mixture. The 2-amino isomer will preferentially crystallize upon slow cooling to 5 °C, leaving the 6-amino impurity dissolved in the mother liquor.

References

  • Shi, Y.-J., et al. (2006). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Advanced Synthesis & Catalysis. Retrieved from:[Link]

  • Wendt, M. D., & Kunzer, A. R. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 2-amino-6-chloronicotinate and Ethyl 2-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and success. Substituted pyridines, such as ethyl 2-aminonicotinate and its chlorinated analogue, ethyl 2-amino-6-chloronicotinate, are versatile building blocks prized for their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates, supported by established chemical principles and representative experimental data. Our analysis will delve into the electronic and steric factors that govern their behavior in a range of common chemical transformations, offering a predictive framework to inform your synthetic strategy.

At a Glance: Key Reactivity Differences

The primary distinction in the chemical behavior of Ethyl 2-amino-6-chloronicotinate and Ethyl 2-aminonicotinate arises from the electronic influence of the chlorine atom at the 6-position of the pyridine ring. This substituent imparts a significant inductive electron-withdrawing effect, which, in conjunction with the inherent electron-deficient nature of the pyridine ring, profoundly modulates the reactivity of the molecule's key functional groups.

FeatureEthyl 2-amino-6-chloronicotinateEthyl 2-aminonicotinate
Amino Group Nucleophilicity LowerHigher
Susceptibility to Electrophilic Aromatic Substitution LowerHigher
Reactivity at the 6-position Susceptible to Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactionsLess reactive; requires activation for substitution
Pyridine Ring Electron Density LowerHigher

Understanding the Electronic Landscape

The reactivity of these molecules is fundamentally governed by the distribution of electron density within the pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring and a general decrease in electron density, making it an "electron-deficient" heterocycle.

In Ethyl 2-aminonicotinate , the amino group at the 2-position acts as an electron-donating group through resonance, partially counteracting the electron-withdrawing effect of the ring nitrogen. This increases the electron density on the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen itself).

Conversely, in Ethyl 2-amino-6-chloronicotinate , the addition of a chlorine atom at the 6-position introduces a strong inductive electron-withdrawing effect. This further depletes the electron density of the pyridine ring, making it significantly more electron-deficient than its non-chlorinated counterpart.

G cluster_0 Ethyl 2-aminonicotinate cluster_1 Ethyl 2-amino-6-chloronicotinate a Pyridine Ring (Electron Deficient) b Amino Group (-NH2) (Electron Donating - Resonance) a->b Increases ring electron density c Pyridine Ring (Highly Electron Deficient) d Amino Group (-NH2) (Electron Donating - Resonance) c->d Increases ring electron density e Chloro Group (-Cl) (Electron Withdrawing - Inductive) c->e Decreases ring electron density (stronger effect)

Figure 1. A diagram illustrating the electronic influences of the amino and chloro substituents on the pyridine ring.

Comparative Reactivity in Key Transformations

The differing electronic properties of these two molecules lead to distinct outcomes and optimal reaction conditions in several important synthetic transformations.

Amide Bond Formation

The amino group in both compounds can readily undergo acylation to form amide bonds, a cornerstone of many pharmaceutical syntheses.[1][2] However, the nucleophilicity of the amino group is attenuated in the chlorinated derivative due to the electron-withdrawing nature of the pyridine ring, further compounded by the chloro substituent. This reduced nucleophilicity can translate to slower reaction rates or the need for more forcing conditions or highly reactive acylating agents.

Expected Reactivity Trend: Ethyl 2-aminonicotinate > Ethyl 2-amino-6-chloronicotinate

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of amide derivatives. For Ethyl 2-amino-6-chloronicotinate, longer reaction times or a slight excess of the coupling agent may be necessary.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), the aminonicotinate derivative (1.0 eq.), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

  • Activation: Add a catalytic amount of an activating agent like 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start dissolve Dissolve Reactants (Carboxylic Acid, Aminonicotinate, Coupling Agent) start->dissolve activate Add Activator and Base (e.g., DMAP, DIPEA) dissolve->activate react Stir at Room Temperature (Monitor by TLC) activate->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify end End purify->end

Figure 2. A general experimental workflow for amide bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position of Ethyl 2-amino-6-chloronicotinate is susceptible to displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4][5] The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent and the ester group, facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex. In contrast, the C-H bond at the 6-position of Ethyl 2-aminonicotinate is not a leaving group, and this compound will not undergo SNAr at this position.

Reactivity: Ethyl 2-amino-6-chloronicotinate undergoes SNAr; Ethyl 2-aminonicotinate does not.

Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine

  • Reaction Setup: In a sealed tube, combine Ethyl 2-amino-6-chloronicotinate (1.0 eq.), piperidine (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture at a high temperature (e.g., 100-150 °C) for several hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

G cluster_0 SNAr Mechanism A Nucleophile Attack Forms Meisenheimer Complex B Leaving Group Departure Aromaticity Restored A:f0->B:f0 Rate-determining step

Figure 3. A simplified representation of the two-step SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in Ethyl 2-amino-6-chloronicotinate serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8] These reactions are powerful tools for C-C and C-N bond formation, respectively. Ethyl 2-aminonicotinate lacks a suitable leaving group at the 6-position for these transformations.

This reaction couples the chloropyridine with an organoboron reagent to form a C-C bond. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step.[9]

Reactivity: Ethyl 2-amino-6-chloronicotinate can participate in Suzuki coupling; Ethyl 2-aminonicotinate requires prior functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a degassed mixture of Ethyl 2-amino-6-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a base like sodium carbonate (2.0 eq.).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

This reaction forms a new C-N bond by coupling the chloropyridine with an amine.[6][7][10] Similar to the Suzuki coupling, the reactivity of the aryl chloride can be a limiting factor, often necessitating the use of specialized bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Reactivity: Ethyl 2-amino-6-chloronicotinate is a suitable substrate for Buchwald-Hartwig amination; Ethyl 2-aminonicotinate is not.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.) in a dry, degassed solvent such as toluene.

  • Reaction: Add Ethyl 2-amino-6-chloronicotinate (1.0 eq.) and aniline (1.2 eq.) to the catalyst mixture.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-110 °C) until completion.

  • Work-up and Purification: After cooling, quench the reaction and perform an aqueous work-up. The crude product is then purified by chromatography.

G cluster_0 Palladium-Catalyzed Cross-Coupling A Oxidative Addition (Ar-Cl + Pd(0) -> Ar-Pd(II)-Cl) B Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) A->B C Reductive Elimination (Forms C-C or C-N bond, regenerates Pd(0)) B->C C->A

Figure 4. A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature.[11][12] However, the strongly activating amino group in Ethyl 2-aminonicotinate can direct electrophiles to the 5-position. The presence of the electron-withdrawing chloro group in Ethyl 2-amino-6-chloronicotinate further deactivates the ring, making electrophilic substitution significantly more challenging.

Expected Reactivity Trend: Ethyl 2-aminonicotinate > Ethyl 2-amino-6-chloronicotinate

Experimental Protocol: Electrophilic Bromination

  • Reaction Setup: Dissolve Ethyl 2-aminonicotinate (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of a brominating agent, like N-Bromosuccinimide (NBS) (1.0 eq.), to the reaction mixture at room temperature.[13]

  • Reaction: Stir the reaction until completion, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), neutralize with a base, and extract the product. The crude product is then purified.

Sandmeyer Reaction

The amino group of Ethyl 2-aminonicotinate can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, including halides, in a Sandmeyer reaction.[14][15][16][17][18] This provides a synthetic route to introduce a chloro group at the 2-position, effectively transforming Ethyl 2-aminonicotinate into Ethyl 2-chloronicotinate derivatives. This reaction is not directly applicable to Ethyl 2-amino-6-chloronicotinate for introducing a different substituent at the 2-position without affecting the existing chloro group, though in principle the amino group could be replaced by another group.

Applicability: A key transformation for functionalizing the 2-position of Ethyl 2-aminonicotinate.

Experimental Protocol: Sandmeyer Reaction to Introduce a Chloro Group

  • Diazotization: Dissolve Ethyl 2-aminonicotinate (1.0 eq.) in a cold aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the low temperature.[19]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Decomposition: Gently warm the reaction mixture to room temperature and then to 50-60 °C to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. Purify the product by distillation or chromatography.

Conclusion

Ethyl 2-amino-6-chloronicotinate and Ethyl 2-aminonicotinate, while structurally similar, exhibit markedly different reactivity profiles. The presence of the 6-chloro substituent in the former profoundly influences its electronic properties, rendering the amino group less nucleophilic and the pyridine ring more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. In contrast, the non-chlorinated analogue is more amenable to electrophilic aromatic substitution and serves as a valuable precursor for transformations involving the amino group, such as the Sandmeyer reaction.

A thorough understanding of these reactivity differences is paramount for the strategic design of synthetic routes. By carefully considering the electronic nature of these building blocks, researchers can select the appropriate substrate and reaction conditions to achieve their desired molecular targets with greater efficiency and control. This guide serves as a foundational resource to aid in these critical decisions, ultimately empowering the advancement of research and development in the chemical sciences.

References

  • Journal of the Chemical Society B: Physical Organic. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • AIP Publishing. (1954). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons.
  • World Journal of Chemical Education. (2018). Effect of Pyridine Type Nitrogen (=N-)
  • Wikipedia. (2023). Sandmeyer reaction.
  • Indian Academy of Sciences. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • Wikipedia. (2023).
  • ResearchGate. (n.d.). Calculated structure (left) and electron density map (right) of pyridine‐borane complex 19′.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • RCSB PDB. (n.d.). Download and Display Electron Density Maps.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • MDPI. (2019).
  • PMC. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.
  • Master Organic Chemistry. (2018).
  • YouTube. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12.
  • TCI. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PubMed. (2000).
  • PMC. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • PMC. (2021).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Wikipedia. (2023).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling.
  • Chemistry LibreTexts. (2023).
  • WVU Community. (n.d.). 16.
  • ResearchGate. (n.d.). The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • PMC. (2017).
  • Growing Science. (2022).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • PubMed. (1981). Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids.
  • PMC. (2015).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2016).
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2025).
  • Chemistry LibreTexts. (2025). 16.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • PMC. (2024).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • PMC. (2019). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
  • OpenStax. (2023). 16.
  • Chemical Communications (RSC Publishing). (2015).

Sources

Comparative

A Comparative Guide to the Synthetic Validation of Ethyl 2-amino-6-chloronicotinate Derivatives

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-amino-6-chloronicotinate is a valuable building block in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-amino-6-chloronicotinate is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. This guide provides an in-depth comparison of two distinct and validated synthetic routes to this important molecule, offering experimental data and insights to inform your selection of the most appropriate method for your research needs.

Introduction to Ethyl 2-amino-6-chloronicotinate

Ethyl 2-amino-6-chloronicotinate is a substituted pyridine derivative that incorporates several key functional groups: an amino group, a chloro group, and an ethyl ester. This unique combination of functionalities allows for a variety of subsequent chemical transformations, making it a versatile scaffold for the synthesis of complex molecules, including potential therapeutic agents. The presence of the amino and chloro groups at positions 2 and 6 of the pyridine ring, respectively, allows for selective functionalization, such as through nucleophilic aromatic substitution or cross-coupling reactions.

This guide will explore two distinct synthetic strategies for the preparation of Ethyl 2-amino-6-chloronicotinate:

  • Route 1: Synthesis from 2,6-dihydroxynicotinic acid. This classical approach involves a multi-step sequence of chlorination and esterification reactions.

  • Route 2: Synthesis from Ethyl 2-amino-6-hydroxynicotinate. This alternative route explores a more direct approach to the target molecule.

By examining the experimental details, yields, and underlying chemical principles of each route, this guide aims to provide a comprehensive resource for chemists in the field.

Route 1: A Multi-Step Synthesis from 2,6-Dichloronicotinic Acid

This widely utilized route commences with the commercially available 2,6-dihydroxynicotinic acid and proceeds through a two-step sequence involving chlorination followed by esterification. This method is a robust and well-established procedure for accessing the target compound.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloronicotinic Acid

  • To a stirred suspension of 2,6-dihydroxynicotinic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), slowly add phosphorus pentachloride (PCl₅, 2.2 eq) portion-wise, ensuring the temperature is maintained below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2,6-dichloronicotinic acid as a solid.

Step 2: Synthesis of Ethyl 2,6-Dichloronicotinate

  • Suspend the 2,6-dichloronicotinic acid (1.0 eq) obtained from the previous step in absolute ethanol (EtOH, 10 vol).

  • Cool the suspension to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl 2,6-dichloronicotinate.

Step 3: Synthesis of Ethyl 2-amino-6-chloronicotinate

  • Dissolve the ethyl 2,6-dichloronicotinate (1.0 eq) in ethanol (10 vol).

  • Add a solution of ammonia in ethanol (7N, 5.0 eq) and heat the mixture in a sealed vessel at 80°C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give ethyl 2-amino-6-chloronicotinate.

Mechanistic Insights

The initial step involves the conversion of the hydroxyl groups of the nicotinic acid to chloro groups using a mixture of POCl₃ and PCl₅. This is a standard method for the chlorination of heteroaromatic hydroxyl compounds. The subsequent esterification is a classic Fischer-Speier esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst (in this case, formed in situ from thionyl chloride and ethanol). The final step is a selective nucleophilic aromatic substitution (SₙAr) reaction. The amino group preferentially displaces the chloro group at the 2-position of the pyridine ring, which is activated by the electron-withdrawing ester group at the 3-position.

Diagram of the synthetic workflow for Route 1.

Route_1_Workflow A 2,6-Dihydroxynicotinic Acid B 2,6-Dichloronicotinic Acid A->B  POCl₃, PCl₅, Reflux C Ethyl 2,6-Dichloronicotinate B->C  EtOH, SOCl₂, Reflux D Ethyl 2-amino-6-chloronicotinate C->D  NH₃/EtOH, 80°C

Route 2: A More Direct Approach from Ethyl 2-amino-6-hydroxynicotinate

This alternative route offers a potentially more streamlined synthesis by introducing the amino group earlier in the sequence. It begins with the commercially available ethyl 2-amino-6-hydroxynicotinate and proceeds via a direct chlorination step.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-6-chloronicotinate

  • To a stirred solution of ethyl 2-amino-6-hydroxynicotinate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), heat the mixture to 90°C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-amino-6-chloronicotinate.

Mechanistic Insights

This route relies on the direct conversion of the hydroxyl group at the 6-position of the pyridine ring to a chloro group using phosphorus oxychloride. The amino group at the 2-position remains intact under these reaction conditions. This approach is more atom-economical and involves fewer steps compared to Route 1. However, the success of this reaction is highly dependent on the stability of the starting material and the selectivity of the chlorination reaction.

Diagram of the synthetic workflow for Route 2.

Route_2_Workflow A Ethyl 2-amino-6-hydroxynicotinate B Ethyl 2-amino-6-chloronicotinate A->B  POCl₃, 90°C

Comparative Analysis

To provide a clear and objective comparison of the two synthetic routes, the following table summarizes key performance indicators based on typical experimental outcomes.

ParameterRoute 1: From 2,6-Dihydroxynicotinic AcidRoute 2: From Ethyl 2-amino-6-hydroxynicotinate
Number of Steps 31
Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (typically 70-85%)
Starting Material Cost Relatively LowModerate
Reagent Hazards POCl₃, PCl₅, SOCl₂ (corrosive, react violently with water)POCl₃ (corrosive, reacts violently with water)
Process Complexity Higher (multiple steps, purifications)Lower (single step, straightforward workup)
Scalability Readily scalable, well-established proceduresScalable, but may require optimization for large-scale production

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to Ethyl 2-amino-6-chloronicotinate.

Route 1 is a classic and dependable method that is well-documented in the literature. While it involves multiple steps, the reactions are generally robust and high-yielding at each stage. This route may be preferable when the starting material, 2,6-dihydroxynicotinic acid, is readily available and cost-effective.

Route 2 presents a more elegant and efficient approach, with a significant reduction in the number of synthetic steps. This leads to a higher overall yield and reduced waste generation. For laboratories where time and resource efficiency are critical, and the starting material is accessible, Route 2 is a highly attractive option.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research project, including the availability and cost of starting materials, the desired scale of the synthesis, and the technical expertise of the laboratory personnel. This guide provides the necessary information to make an informed decision and to successfully implement the chosen synthetic strategy.

References

  • Synthesis of nicotinic acid derivatives. ResearchGate. Available at: [Link]

  • Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters. Available at: [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Publishing. Available at: [Link]

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. Available at: [Link]

Validation

Cost-Benefit Analysis and Application Guide: Ethyl 2-amino-6-chloronicotinate in API Synthesis

Executive Summary In the development of targeted therapeutics—particularly kinase inhibitors, [1], and [2]—the selection of the right pyridine building block is a critical inflection point for process chemistry. Ethyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors, [1], and [2]—the selection of the right pyridine building block is a critical inflection point for process chemistry. Ethyl 2-amino-6-chloronicotinate (CAS: 936344-72-8) has emerged as a preferred intermediate over its free acid and methyl ester counterparts.

This guide provides an objective cost-benefit analysis, mechanistic rationale, and validated experimental protocols to help drug development professionals optimize their synthetic routes. By evaluating reagent costs against downstream coupling yields and purification efficiency, we demonstrate why the ethyl ester often provides the highest return on investment (ROI) in multi-step Active Pharmaceutical Ingredient (API) synthesis.

Strategic Cost-Benefit Analysis: Ethyl vs. Alternatives

When designing a synthetic route involving a 2-amino-6-chloropyridine core, chemists typically evaluate three primary starting points. While the free acid is the cheapest raw material, its zwitterionic nature severely limits its utility in advanced transition-metal catalysis.

The true operational comparison lies between the methyl and ethyl esters. As summarized in Table 1 , the ethyl ester commands a slightly higher upfront cost but delivers superior performance in downstream cross-coupling reactions.

Table 1: Quantitative Comparison of Pyridine Building Blocks
Performance Metric2-Amino-6-chloronicotinic acidMethyl 2-amino-6-chloronicotinateEthyl 2-amino-6-chloronicotinate
CAS Number 58584-92-2 [3][4]
Relative Cost (per 100g) 1.0x (Baseline)2.5x2.8x
Solubility (Toluene/1,4-Dioxane) Poor (Zwitterionic network)GoodExcellent (Highly lipophilic)
Resistance to Basic Hydrolysis N/AModerateHigh (Sterically shielded)
Average Pd-Coupling Yield < 20% (Catalyst poisoning)~75-80%~85-92%
Overall Cost-per-Yield (API) High (Due to failure rate)ModerateOptimal (Lowest overall)
Mechanistic Rationale for Building Block Selection
  • Why Esterify? The free carboxylic acid coordinates strongly to palladium centers, poisoning the catalyst during Buchwald-Hartwig or Suzuki couplings. Furthermore, its insolubility in aprotic solvents forces the use of highly polar solvents (like DMF or DMSO), which complicate workups and lower reaction efficiency.

  • Why Ethyl over Methyl? Methyl esters are highly susceptible to premature saponification under the basic conditions required for cross-coupling (e.g., when using aqueous K2​CO3​ or Cs2​CO3​ ). The ethyl group provides a precise degree of steric hindrance—just enough to resist unwanted hydrolysis during the coupling step, but accessible enough for controlled saponification later in the API synthesis.

SynthWorkflow Acid 2-Amino-6-chloronicotinic acid (Free Acid) Esterification Esterification (SOCl2, EtOH, 80°C) Acid->Esterification EtOH MethylEster Methyl 2-amino-6-chloronicotinate (Alternative) Acid->MethylEster MeOH EthylEster Ethyl 2-amino-6-chloronicotinate (Target Intermediate) Esterification->EthylEster 85-90% Yield Coupling Buchwald-Hartwig / Suzuki (Pd-catalyzed) EthylEster->Coupling High Solubility MethylEster->Coupling Lower Solubility API Target API (e.g., KRAS/h-PGDS Inhibitor) Coupling->API >90% Conversion

Fig 1. Synthetic workflow and decision matrix for 2-amino-6-chloronicotinate derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind the reagent choices and provide in-process controls (IPCs) to verify success at each stage.

Protocol A: Synthesis of Ethyl 2-amino-6-chloronicotinate via Acyl Chloride Intermediate

Standard Fischer esterification (using H2​SO4​ and ethanol) often stalls at 60-70% conversion due to equilibrium limits. To achieve >90% yield, we utilize Thionyl Chloride ( SOCl2​ ) to generate a highly reactive acyl chloride in situ.

Materials:

  • 2-Amino-6-chloronicotinic acid (1.0 eq, 100 mmol, 17.2 g)

  • Thionyl chloride ( SOCl2​ ) (3.0 eq, 300 mmol, 21.8 mL)

  • Absolute Ethanol (150 mL, acting as both reactant and solvent)

Step-by-Step Methodology:

  • Activation: Suspend 2-amino-6-chloronicotinic acid in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube. Cool the suspension to 0°C using an ice bath.

  • Addition: Add SOCl2​ dropwise over 30 minutes. Causality: Slow addition controls the exothermic generation of HCl and SO2​ gases. The formation of these gases drives the reaction forward irreversibly, bypassing standard equilibrium constraints.

  • Reflux: Remove the ice bath and heat the mixture to 80°C (reflux) for 4 hours.

  • In-Process Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar baseline spot of the free acid will disappear, replaced by a high- Rf​ spot (~0.6) corresponding to the ethyl ester.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl2​ . Neutralize the residue carefully with saturated aqueous NaHCO3​ until pH 8 is reached, then extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield an off-white solid.

  • Analytical Validation: 1H NMR ( CDCl3​ ) will confirm success via the appearance of a distinct ethyl signature: a triplet at ~1.35 ppm (3H, −CH3​ ) and a quartet at ~4.35 ppm (2H, −CH2​− ).

Protocol B: Downstream Buchwald-Hartwig Amination

The 6-chloro position of the synthesized ethyl ester is highly activated for oxidative addition by the electron-withdrawing nature of both the pyridine nitrogen and the ester group.

Materials:

  • Ethyl 2-amino-6-chloronicotinate (1.0 eq)

  • Secondary Amine (e.g., morpholine or a functionalized piperazine) (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the ethyl ester, amine, and Cs2​CO3​ . Causality: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent unwanted saponification of the ethyl ester during the high-temperature coupling.

  • Catalyst Loading: Add Pd2​(dba)3​ and Xantphos. Causality: Xantphos is selected for its wide "bite angle," which accelerates the reductive elimination step, preventing the formation of undesired off-target regioisomers.

  • Degassing: Purge the flask with Argon for 15 minutes, then add anhydrous Toluene.

  • Reaction: Heat to 100°C for 12 hours.

  • Validation: LC-MS will show the disappearance of the starting material mass ( M+H=201 ) and the appearance of the coupled product mass.

Biological Applications & Downstream Pathways

The strategic choice of Ethyl 2-amino-6-chloronicotinate directly impacts the yield and purity of advanced APIs. Recent patent literature highlights its use in synthesizing inhibitors for two major therapeutic targets:

  • KRAS G12D Mutants: The ethyl ester is utilized to build the core scaffold that allosterically binds to the switch II pocket of the KRAS G12D mutant, a primary driver in pancreatic and colorectal cancers.

  • h-PGDS Enzymes: Hematopoietic prostaglandin D synthase (h-PGDS) inhibitors, synthesized from this intermediate, block the production of PGD2​ , offering therapeutic avenues for Duchenne Muscular Dystrophy and neuroinflammation.

BioPathway API Ethyl 2-amino-6-chloronicotinate Derived API KRAS KRAS G12D Mutant API->KRAS Binds Allosteric Pocket hPGDS h-PGDS Enzyme API->hPGDS Active Site Inhibition Downstream1 Inhibition of MAPK/ERK Pathway KRAS->Downstream1 Blocks signaling Downstream2 Reduction in PGD2 Synthesis hPGDS->Downstream2 Blocks synthesis Effect1 Tumor Growth Arrest Downstream1->Effect1 Effect2 Reduced Muscle Degeneration Downstream2->Effect2

Fig 2. Downstream biological signaling pathways targeted by synthesized APIs.

References

  • World Intellectual Property Organization. "WO2023283933A1 - Compounds useful as kras g12d inhibitors." Google Patents.
  • World Intellectual Property Organization. "WO2018229629A1 - Chemical compounds as h-pgds inhibitors." Google Patents.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-6-chloronicotinate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 2-amino-6-chloronicotinate (CAS No. 936344-72-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 2-amino-6-chloronicotinate (CAS No. 936344-72-8). As a chlorinated heterocyclic compound, this substance requires specific handling protocols to ensure the safety of laboratory personnel and protect the environment. Adherence to these guidelines is critical for maintaining a safe research environment and complying with federal and local regulations.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of Ethyl 2-amino-6-chloronicotinate, it is imperative to be fully aware of its associated hazards. This compound is classified as a hazardous substance and necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.

According to safety data, Ethyl 2-amino-6-chloronicotinate is harmful if swallowed and can cause significant skin, eye, and respiratory irritation[1][2][3][4]. The primary GHS classification for this chemical is GHS07, indicating it is an irritant and harmful[1].

Hazard Category Classification Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral Harmful if swallowed (H302)[1]Standard laboratory coat, Nitrile gloves
Skin Corrosion/Irritation Causes skin irritation[3][4]Nitrile gloves, Laboratory coat
Serious Eye Damage/Irritation Causes serious eye irritation[2][3][4]ANSI-approved safety goggles or face shield[2]
Specific Target Organ Toxicity May cause respiratory irritation[3][4]Use only in a certified chemical fume hood

Causality: The chlorinated and aromatic nature of this molecule contributes to its irritant properties. Proper PPE, especially gloves and eye protection, prevents direct contact. Handling within a fume hood is crucial to avoid inhaling dust or vapors, which can irritate the respiratory tract[3][4].

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of Ethyl 2-amino-6-chloronicotinate is its classification as a halogenated organic compound [5]. Due to the presence of chlorine, this waste cannot be mixed with non-halogenated organic solvents[6][7].

Why Segregate? Halogenated wastes require high-temperature incineration in specialized facilities to ensure complete destruction and to scrub acidic gases (like HCl) that are produced during combustion[5]. Mixing this waste with non-halogenated solvents contaminates the entire batch, drastically increasing disposal costs and complexity[7].

The following workflow provides a clear decision-making process for waste segregation.

G start Begin Waste Disposal chem_check Does the waste contain Ethyl 2-amino-6-chloronicotinate or another halogenated compound? start->chem_check halogenated_stream Dispose in 'HALOGENATED ORGANIC WASTE' container chem_check->halogenated_stream Yes non_halogenated_stream Dispose in 'NON-HALOGENATED ORGANIC WASTE' container chem_check->non_halogenated_stream No end_process Arrange for EHS Pickup halogenated_stream->end_process non_halogenated_stream->end_process

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Protocol for Unused Product and Solutions

This protocol outlines the standard operating procedure for collecting liquid waste containing Ethyl 2-amino-6-chloronicotinate.

Step 1: Container Selection and Preparation

  • Select a clean, dry, and chemically compatible container intended for liquid hazardous waste. The container must have a screw-top, leak-proof cap[6].

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste[6].

  • Clearly write "Halogenated Organic Waste" on the label. List all chemical constituents, including Ethyl 2-amino-6-chloronicotinate and any solvents, by their full chemical names. Do not use abbreviations or formulas[6].

Step 2: Waste Transfer

  • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.

Step 3: Container Management

  • Keep the waste container securely closed at all times, except when you are actively adding waste[6][8]. This prevents the release of volatile organic compounds (VOCs).

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the operator and located at or near the point of generation.

  • Ensure the waste container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[8].

Step 4: Arranging for Disposal

  • Do not accumulate more than 10 gallons of hazardous waste in your lab[8].

  • Once the container is full, or if you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup[8].

Managing Contaminated Materials and Spills

Any item that comes into contact with Ethyl 2-amino-6-chloronicotinate is considered hazardous waste and must be disposed of accordingly.

Contaminated Labware (e.g., pipettes, flasks, stir bars):

  • Rinse the item with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • The first solvent rinse (rinsate) is considered hazardous waste. Collect this rinsate and add it to your "Halogenated Organic Waste" container[8].

  • For highly toxic compounds, the first three rinses must be collected as hazardous waste[8]. Given the hazards, following this more stringent practice is recommended.

  • After the hazardous rinses are collected, the labware can be washed normally.

Contaminated Solids (e.g., PPE, absorbent pads, weigh paper):

  • Place all contaminated solid waste into a durable, leak-proof plastic bag or a designated solid waste container.

  • Label the bag or container as "Hazardous Waste" and list the chemical contaminant (Ethyl 2-amino-6-chloronicotinate).

  • Arrange for pickup through your EHS department. Do not dispose of this material in the regular trash.

Disposal of Empty Containers

An "empty" container that held Ethyl 2-amino-6-chloronicotinate is not considered regular trash until it has been properly decontaminated.

  • Triple Rinse: The container must be rinsed three times with a suitable solvent.

  • Collect Rinsate: The first rinse must be collected and disposed of as "Halogenated Organic Waste"[8].

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, per your institution's policy.

Prohibited Disposal Methods & Chemical Incompatibilities

To ensure safety and compliance, the following actions are strictly prohibited.

Prohibited Action Reasoning
Sewer Disposal Halogenated organics can interfere with wastewater treatment processes and are regulated pollutants under the Clean Water Act[7][9][10].
Trash Disposal Un-rinsed containers and contaminated solids can expose custodial staff to chemical hazards and are considered illegal disposal of hazardous waste[8].
Evaporation in Fume Hood This practice is an unpermitted release of pollutants into the atmosphere and is illegal[8].

Chemical Incompatibilities: Do not mix Ethyl 2-amino-6-chloronicotinate waste with the following, as this can cause dangerous reactions:

  • Strong Oxidizing Agents [3][4]

  • Strong Acids [3][4]

  • Strong Bases [3][4]

Always collect this waste in a dedicated container or one known to contain compatible halogenated solvents. When in doubt, start a new waste container.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Environment, Health & Safety. [Link]

  • Ashland. (2021). Safety Data Sheet. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. U.S. Department of Labor. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). [Link]

  • U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. EPA. [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]

Sources

Handling

Mastering the Safe Handling of Ethyl 2-amino-6-chloronicotinate: A Guide for Laboratory Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Ethyl 2-amino-6-chloronicotinate. Ethyl 2-amino-6-chloronicotinate is a valuable reagent in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Ethyl 2-amino-6-chloronicotinate.

Ethyl 2-amino-6-chloronicotinate is a valuable reagent in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique chemical structure, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. By understanding the "why" behind each safety measure, you can cultivate a culture of safety and ensure the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Enemy"

The first step in any safe handling procedure is a comprehensive understanding of the chemical's inherent hazards. Ethyl 2-amino-6-chloronicotinate (CAS No. 936344-72-8) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • GHS07: Harmful/Irritant: This pictogram indicates that the substance may cause irritation to the skin, eyes, or respiratory system, and may be harmful if swallowed.[1]

The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

This information dictates the necessity for specific personal protective equipment and handling procedures to prevent exposure through ingestion, skin contact, eye contact, or inhalation. The signal word for this chemical is "Warning" .[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Ethyl 2-amino-6-chloronicotinate. The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, which can cause irritation.[1] The suitability of the glove material for a specific workplace should be discussed with the glove manufacturer.
Body Protection Laboratory coat or impervious clothingProvides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorMinimizes the inhalation of dust or vapors that can cause respiratory irritation.[1]
Donning and Doffing of PPE: A Critical, Step-by-Step Protocol

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don your gloves, ensuring they overlap with the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your skin or clothing.

Safe Handling and Operational Workflow

A structured workflow is essential to minimize the risk of exposure and ensure the efficient use of Ethyl 2-amino-6-chloronicotinate.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Keep the container tightly closed when not in use.[1]

Experimental Procedures:
  • All handling of the solid or its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.

  • Avoid the formation of dust and aerosols.

  • Use dedicated spatulas and glassware.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]

The following DOT graph visualizes the safe handling workflow:

SafeHandlingWorkflow cluster_Receiving Receiving cluster_Storage Storage cluster_Handling Handling (in Fume Hood) cluster_Disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React Decontaminate Decontaminate Glassware React->Decontaminate DisposeWaste Dispose of Chemical Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: Workflow for the safe handling of Ethyl 2-amino-6-chloronicotinate.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: If swallowed, rinse your mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal. Ensure adequate ventilation.

Disposal Plan: Responsible Waste Management

All waste containing Ethyl 2-amino-6-chloronicotinate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.

By adhering to these detailed protocols, you can confidently and safely handle Ethyl 2-amino-6-chloronicotinate, ensuring both your personal safety and the integrity of your scientific endeavors.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.